O-2-Naphthyl chlorothioformate
Description
Structure
3D Structure
Properties
IUPAC Name |
O-naphthalen-2-yl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPIPCTRVDPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146934 | |
| Record name | O-2-Naphthyl chlorothioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10506-37-3 | |
| Record name | Carbonochloridothioic acid, O-2-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10506-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-2-Naphthyl chlorothioformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010506373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-2-Naphthyl chlorothioformate | |
| Source | EPA DSSTox | |
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| Record name | O-2-naphthyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-2-Naphthyl chlorothioformate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-2-Naphthyl chlorothioformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the O-2-naphthylthiocarbonyl moiety. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and a key application in the synthesis of the antifungal agent tolnaftate are presented. The document also includes a summary of its quantitative data, spectroscopic information, and a visualization of its synthetic pathway and the mechanism of action of its derivative, tolnaftate.
Core Chemical Properties
This compound is a stable, yet reactive, chemical intermediate. Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | O-naphthalen-2-yl chloromethanethioate | [1] |
| CAS Number | 10506-37-3 | [1] |
| Molecular Formula | C₁₁H₇ClOS | [2] |
| Molecular Weight | 222.69 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [1] |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and tetrahydrofuran. | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 2-naphthol with thiophosgene.[4] This reaction proceeds via a nucleophilic attack of the deprotonated 2-naphthol on the electrophilic carbon of thiophosgene.
Experimental Protocol: Synthesis from 2-Naphthol and Thiophosgene
Materials:
-
2-Naphthol
-
Thiophosgene (CSCl₂)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
In a separate, dry dropping funnel, prepare a solution of thiophosgene (1.05 eq) in anhydrous DCM.
-
Add the thiophosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a yellow solid.
Safety Precautions: Thiophosgene is a highly toxic and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis Workflow
Reactivity and Applications
The high reactivity of the chlorothioformate group makes this compound a valuable reagent for nucleophilic substitution reactions.[4] It readily reacts with primary and secondary amines to form stable thiocarbamate products.[4] This reactivity is harnessed in various fields, including medicinal chemistry and materials science.
Application in Drug Development: Synthesis of Tolnaftate
A prominent application of this compound is in the synthesis of the antifungal drug, Tolnaftate.[1] Tolnaftate is a thiocarbamate derivative that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Materials:
-
This compound
-
N-methyl-3-toluidine
-
Pyridine or Triethylamine
-
Anhydrous toluene or other suitable aprotic solvent
-
Standard glassware for reaction, extraction, and purification
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
To this solution, add N-methyl-3-toluidine (1.0 eq).
-
Add a catalytic amount of pyridine or triethylamine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude Tolnaftate can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product.
Mechanism of Action of Tolnaftate
Tolnaftate exerts its antifungal effect by inhibiting the enzyme squalene epoxidase. This enzyme is crucial for the conversion of squalene to lanosterol, a precursor for ergosterol, which is an essential component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of squalene and a deficiency in ergosterol, ultimately disrupting the fungal cell membrane integrity and leading to cell death.
Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound. This data is useful for the characterization and quality control of the compound.
| Spectroscopy | Predicted Data |
| ¹H NMR | The aromatic protons of the naphthyl group are expected to appear in the range of δ 7.2-8.0 ppm. Due to the complexity of the overlapping signals, a detailed assignment is challenging without experimental data. |
| ¹³C NMR | The carbon of the C=S group is predicted to be in the range of δ 190-200 ppm. Aromatic carbons are expected between δ 110-150 ppm. The specific shifts would be influenced by the electron-withdrawing nature of the chlorothioformate group. |
| IR (Infrared) | Characteristic peaks are expected for the C=S stretch (around 1200-1050 cm⁻¹), C-O stretch (around 1250-1150 cm⁻¹), and C-Cl stretch (around 800-600 cm⁻¹). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. |
Note: The NMR and IR data presented are based on predictions and typical values for similar functional groups. Experimental verification is recommended for precise characterization.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its straightforward synthesis and well-defined reactivity make it a valuable tool for researchers. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory for the development of novel molecules and pharmaceuticals.
References
O-2-Naphthyl Chlorothioformate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-2-Naphthyl chlorothioformate, a key reagent in organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and reaction mechanisms, with a focus on its application in the development of novel chemical entities.
Molecular Structure and Properties
This compound (CAS No: 10506-37-3) is an important electrophilic reagent used for introducing the O-2-naphthyl thiocarbonyl moiety into various molecules.[1] Its structure consists of a naphthalene ring linked to a chlorothioformate group.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇ClOS | [3][4][5][6] |
| Molecular Weight | 222.69 g/mol | [1][3] |
| CAS Number | 10506-37-3 | [1][7] |
| IUPAC Name | O-naphthalen-2-yl chloromethanethioate | [3][4][6] |
| Melting Point | 76-77 °C | [7][8] |
| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [7][8] |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [7][8] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl | [2] |
| InChI Key | INFPIPCTRVDPJG-UHFFFAOYSA-N | [1][2][7] |
Synthesis and Reactions
This compound is a versatile reagent in medicinal chemistry and chemical biology, particularly in the development of enzyme inhibitors and functionalized materials.[1] Its utility stems from the highly reactive chlorothioformate group, which readily undergoes nucleophilic substitution.[1]
Synthesis of this compound
The most common and well-documented method for synthesizing this compound is the reaction of 2-naphthol with thiophosgene.[1] The reaction typically requires a base to deprotonate the hydroxyl group of 2-naphthol, thereby enhancing its nucleophilicity for attack on the electrophilic carbon of thiophosgene.[1]
Caption: Synthesis of this compound from 2-naphthol and thiophosgene.
Experimental Protocol: Synthesis
Materials:
-
2-Naphthol
-
Thiophosgene (CSCl₂)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Anhydrous inert solvent (e.g., dichloromethane or diethyl ether)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in the anhydrous inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the anhydrous base (1.1 eq) to the stirred solution.
-
Slowly add a solution of thiophosgene (1.05 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reactivity and Mechanism
The chemistry of this compound is dominated by its reactions with nucleophiles due to the electrophilic nature of the chlorothioformate group.[1]
Nucleophilic Substitution Reactions
The primary transformation is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group.[1] This reaction is employed to synthesize a variety of derivatives.
-
With Amines: Reaction with primary or secondary amines yields O-2-naphthylthiocarbamates.[1]
-
With Alcohols: Reaction with alcohols produces O-2-naphthyl thiocarbonates.[1]
Caption: General pathway for nucleophilic substitution on this compound.
Experimental Protocol: General Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine or an alcohol)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Base (if required, e.g., triethylamine)
Procedure:
-
Dissolve the nucleophile (1.0 eq) in the aprotic solvent in a round-bottom flask under a nitrogen atmosphere. If the nucleophile is an alcohol or a weak amine, add a non-nucleophilic base (1.1 eq).
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Solvolysis Reaction Pathways
The solvolysis of this compound is understood to proceed through two competing reaction pathways.[1][9] The predominant mechanism is influenced by the nature of the solvent system.[1]
-
Bimolecular Addition-Elimination: This pathway is favored in solvents like ethanol-water mixtures and involves the association of a solvent molecule with the carbonyl carbon in the transition state.[1][9]
-
Unimolecular Ionization (Sₙ1): This pathway is favored in aqueous solvents rich in fluoroalcohol.[9] It proceeds through a transition state leading to the formation of a resonance-stabilized acylium-type carbocation.[1]
Caption: Competing bimolecular and unimolecular pathways in the solvolysis of the title compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid | MDPI [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of O-2-Naphthyl Chlorothioformate from 2-Naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of O-2-Naphthyl chlorothioformate, a key reagent in organic synthesis, particularly for the preparation of thiocarbamate and dithiocarbonate derivatives. The primary and most established synthetic route involves the reaction of 2-naphthol with thiophosgene.
Core Synthesis Pathway
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic carbon atom of thiophosgene (CSCl₂).[1] To facilitate this reaction, a base is typically employed to deprotonate the 2-naphthol, thereby enhancing its nucleophilicity. The reaction is generally conducted in an inert organic solvent at low temperatures to minimize the formation of byproducts.[1]
The overall reaction can be depicted as follows:
2-Naphthol + Thiophosgene → this compound + Hydrogen Chloride
A tertiary amine, such as triethylamine or pyridine, is commonly used as the base to neutralize the hydrogen chloride (HCl) generated during the reaction, which helps to drive the reaction equilibrium towards the product.[1]
Experimental Protocol
Materials and Equipment:
-
2-Naphthol
-
Thiophosgene (Caution: Highly Toxic)
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization flasks)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Base: Slowly add an equimolar amount of triethylamine to the stirred solution.
-
Addition of Thiophosgene: From the dropping funnel, add a solution of thiophosgene (in a slight molar excess) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride precipitate.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining triethylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a yellowish solid, can be purified by recrystallization.[1] A suitable solvent system would likely be a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane).
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 |
| Thiophosgene | CSCl₂ | 114.98 | -80 | 73 |
| Triethylamine | C₆H₁₅N | 101.19 | -114.7 | 89.5 |
| This compound | C₁₁H₇ClOS | 222.69 | 76-77[2] | ~334.8 (Predicted)[2] |
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of Nucleophilic Attack
References
Reactivity of O-2-Naphthyl Chlorothioformate with Primary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of O-2-Naphthyl chlorothioformate with primary amines. This reaction is a fundamental transformation in organic synthesis, enabling the formation of O-2-naphthylthiocarbamates, which are valuable intermediates in medicinal chemistry and materials science. This document details the underlying reaction mechanism, explores the factors influencing reactivity, provides representative experimental protocols, and presents quantitative data where available.
Introduction
This compound is a versatile reagent characterized by a highly reactive chlorothioformate group attached to a bulky 2-naphthyl moiety. The reaction of this electrophilic compound with primary amines proceeds via a nucleophilic substitution pathway to yield stable O-2-naphthylthiocarbamate products.[1] The 2-naphthyl group offers unique steric and electronic properties to the resulting molecule and serves as a useful chromophore for analytical detection.[1] Understanding the intricacies of this reaction is crucial for its effective application in the synthesis of complex molecules, including enzyme inhibitors and functionalized materials.[1]
Reaction Mechanism and Kinetics
The reaction between this compound and a primary amine follows a nucleophilic addition-elimination mechanism .[1][2] This two-step process is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the chlorothioformate.
Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine attacks the partially positive carbonyl carbon of the this compound. This results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, often facilitated by a base or another amine molecule, to yield the final O-2-naphthylthiocarbamate product and hydrochloric acid.
dot
Figure 1: Nucleophilic Addition-Elimination Mechanism.
While specific kinetic data for the reaction of this compound with primary amines is not extensively documented, studies on analogous aryl chlorothioformates provide valuable insights. The reaction rate is influenced by several factors:
-
Nucleophilicity of the Amine: More nucleophilic amines generally react faster. The basicity of the amine plays a significant role, with more basic amines exhibiting higher reactivity.
-
Solvent: The reaction is typically carried out in inert aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile to avoid solvolysis of the chlorothioformate. The polarity of the solvent can influence the stability of the tetrahedral intermediate and thus the reaction rate.
-
Temperature: The reaction is often conducted at low temperatures (0-5 °C) to minimize the formation of side products.[3] Higher temperatures can lead to decomposition of the starting material or the product.
-
Presence of a Base: The reaction produces hydrochloric acid as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the acid and drive the reaction to completion. In the absence of an external base, a second equivalent of the primary amine can act as the base.
Quantitative Data
Comprehensive quantitative data for the reaction of this compound with a wide range of primary amines is limited in the readily available literature. However, based on the general principles of this reaction, the following trends in yield can be expected.
| Primary Amine (R-NH₂) | Steric Hindrance | Electronic Effects | Expected Yield |
| Methylamine | Low | Electron-donating | High |
| n-Butylamine | Low | Electron-donating | High |
| iso-Propylamine | Moderate | Electron-donating | Moderate to High |
| tert-Butylamine | High | Electron-donating | Low to Moderate |
| Aniline | Low | Electron-withdrawing (resonance) | Moderate |
| Benzylamine | Low | Weakly electron-donating | High |
Table 1: Predicted Reactivity and Yields of this compound with Various Primary Amines.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an O-2-naphthyl-N-alkylthiocarbamate. This protocol is based on established procedures for the reaction of aryl chlorothioformates with primary amines and should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Primary amine (e.g., n-propylamine)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq). Anhydrous dichloromethane is added to dissolve the solid. The solution is cooled to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate flask, the primary amine (1.1 eq) and triethylamine (1.2 eq) are dissolved in anhydrous dichloromethane. This solution is added dropwise to the stirred solution of this compound at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is allowed to warm to room temperature. It is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure O-2-naphthyl-N-alkylthiocarbamate.
dot
Figure 2: General Experimental Workflow.
Conclusion
The reaction of this compound with primary amines is a reliable and efficient method for the synthesis of O-2-naphthylthiocarbamates. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism. By controlling the reaction conditions, specifically temperature and the presence of a base, high yields of the desired products can be achieved. This technical guide provides the foundational knowledge for researchers to effectively utilize this important reaction in their synthetic endeavors. Further optimization of the presented protocols for specific substrates is encouraged to achieve the best possible outcomes.
References
An In-Depth Technical Guide to the Mechanism of Action of O-2-Naphthyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2-Naphthyl chlorothioformate is a specialized electrophilic reagent with significant applications in organic synthesis, particularly in the derivatization of nucleophiles and the creation of complex molecular architectures.[1] Its utility stems from the highly reactive chlorothioformate group, which allows for the introduction of the O-2-naphthylthiocarbonyl moiety into a wide range of molecules, including amines, amino acids, alcohols, and thiols.[1] This modification is valuable in peptide chemistry, proteomics, and for the development of enzyme inhibitors.[1] The bulky and aromatic 2-naphthyl group can serve as a chromophore for detection or modulate the steric and electronic properties of the resulting derivatives.[1] This guide provides a detailed exploration of the chemical mechanisms governing the reactivity of this compound, its applications, and relevant experimental considerations.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action of this compound is nucleophilic acyl substitution at the electrophilic carbonyl carbon of the chlorothioformate group.[1] This reaction proceeds readily with a variety of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.[1]
The general reaction can be depicted as follows:
Caption: General reaction of this compound with a nucleophile.
This versatile reactivity allows for the synthesis of a range of derivatives:
-
With amines (primary or secondary): Forms O-2-naphthylthiocarbamates.[1]
-
With alcohols: Produces O-2-naphthyl thiocarbonates.[1]
-
With thiols: Yields O-2-naphthyl dithiocarbonates.[1]
Kinetics and Competing Reaction Mechanisms in Solvolysis
The solvolysis of this compound is particularly insightful as it proceeds through two competing pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism. The dominant pathway is highly dependent on the solvent's properties.
-
Bimolecular Addition-Elimination: In solvents with higher nucleophilicity (e.g., ethanol-water mixtures), the reaction favors a bimolecular pathway. This involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then eliminates a chloride ion to form the final product.
-
Unimolecular Ionization: In solvents with high ionizing power and low nucleophilicity, a unimolecular pathway is more significant. This mechanism involves the rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium-type carbocation, which is then rapidly attacked by the solvent.
Caption: Competing solvolysis pathways for this compound.
Quantitative Data on Solvolysis
Kinetic solvent isotope effect (KSIE) studies provide evidence for the involvement of the solvent in the rate-determining step of solvolysis.
| Parameter | Value | Significance |
| KSIE (kH/kD) | 1.5 - 2.5 | Indicates significant involvement of the solvent in the rate-determining step, suggesting the breaking or formation of hydrogen bonds in the transition state. |
Data is for the solvolysis of this compound.
Kinetic Data for Reactions with Amines (Proxy Data)
| Reactant System (Proxy) | Nucleophile | β value | Inferred Mechanism |
| Phenyl chlorothionoformate | Quinuclidines | 0.26 | Stepwise, with rate-determining formation of a zwitterionic tetrahedral intermediate.[1] |
| Phenyl chlorodithioformate | Secondary Alicyclic Amines | 0.3 | Stepwise, with formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[2] |
| Phenyl chlorodithioformate | Pyridines | 0.26 | Stepwise, with formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[2] |
This data is for related aryl chlorothioformates and chlorodithioformates and serves as a proxy to understand the likely kinetic behavior of this compound.
Experimental Protocols
General Protocol for the Synthesis of an O-2-Naphthylthiocarbamate
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding thiocarbamate.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for thiocarbamate synthesis or derivatization.
Applications in Drug Development and Chemical Biology
The ability of this compound to introduce the O-2-naphthylthiocarbonyl moiety makes it a valuable tool in the synthesis of compounds with potential biological activity.[3]
Synthesis of Enzyme Inhibitors
Thiocarbamates are a class of compounds known to exhibit a wide range of biological activities, including enzyme inhibition. While specific enzyme inhibition data for derivatives of this compound are not extensively reported, related naphthyl-containing compounds have shown potent inhibition of key enzymes, highlighting the potential of the naphthyl scaffold in inhibitor design.
Caption: Conceptual workflow from synthesis to enzyme inhibition.
Enzyme Inhibition Data for Related Naphthyl Derivatives
The following table presents inhibition data for naphthyl-thiosemicarbazone and naphthyl-thio/carbohydrazone derivatives, which, while not synthesized from this compound, demonstrate the potential of the naphthyl group for potent enzyme inhibition.
| Compound Class | Target Enzyme | Kᵢ (nM) |
| Naphthyl-thio/carbohydrazones | human Carbonic Anhydrase I (hCA I) | 52.42 |
| human Carbonic Anhydrase II (hCA II) | 59.23 | |
| Acetylcholinesterase (AChE) | 40.16 |
Data from a study on naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives, illustrating the inhibitory potential of the naphthyl moiety.[2]
Conclusion
This compound is a versatile reagent whose mechanism of action is centered on the principles of nucleophilic acyl substitution. Its reactivity is well-defined, though the specific reaction pathway during solvolysis can be tuned by the choice of solvent. The primary utility of this compound lies in its ability to introduce the O-2-naphthylthiocarbonyl group, a moiety that is valuable for the derivatization of biomolecules for analytical purposes and for the synthesis of compounds with potential therapeutic applications, such as enzyme inhibitors. Further research into the biological activities of its derivatives could expand its role in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A new series of naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives: Synthesis, spectroscopic elucidation, dual enzyme inhibition targeting carbonic anhydrase/ acetylcholinesterase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
O-2-Naphthyl Chlorothioformate: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of O-2-Naphthyl chlorothioformate, a critical reagent in organic synthesis, particularly for the derivatization of amines and the formation of thiocarbamates. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining these key physicochemical properties, and expected behaviors based on the chemical class of O-aryl chlorothioformates.
Core Properties and Physicochemical Data
This compound is a yellow, solid organic compound with a strong odor.[1] Its high reactivity, stemming from the electrophilic chlorothioformate group, makes it a valuable synthetic intermediate but also necessitates careful handling and storage to prevent degradation.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇ClOS | [1] |
| Molecular Weight | 222.69 g/mol | [2] |
| CAS Number | 10506-37-3 | [2] |
| Appearance | Yellow solid with a strong odor | [1] |
| Melting Point | 76-77 °C | [3] |
| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [3] |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [3] |
| Vapor Pressure (Predicted) | 0.000243 mmHg at 25°C | [1] |
| Water Solubility | Insoluble | [1] |
Solubility Profile
The solubility of the parent compound, 2-naphthol, provides a useful reference for selecting appropriate solvents for this compound.
| Solvent | Solubility of 2-Naphthol ( g/100 g solvent at 25°C, unless specified) |
| Ethanol | 12.5 |
| Diethyl Ether | 76.9 |
| Benzene | 4.12 |
| Chloroform | Soluble |
| Carbon Tetrachloride | 0.444 |
| Ligroin | Sparingly soluble |
Given this, solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., chloroform, dichloromethane), and alcohols (e.g., ethanol) are likely to be suitable for dissolving this compound.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes a standardized method for determining the equilibrium solubility of this compound in various organic solvents.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., acetonitrile, ethanol, dichloromethane, tetrahydrofuran)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A suitable starting point for an HPLC method would be a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Solubility Determination Workflow
Caption: A generalized workflow for determining the thermodynamic solubility of this compound.
Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis due to its reactive acyl chloride moiety. It is also classified as a flammable solid, indicating thermal sensitivity.[4] Proper storage in a cool, dry, and inert atmosphere is crucial to maintain its integrity.
Hydrolytic Stability
The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water or moisture. The chlorothioformate group is highly electrophilic and readily undergoes nucleophilic attack by water, leading to the formation of the corresponding thiocarbonic acid, which is unstable and may further decompose.
Experimental Protocol: Determination of Hydrolytic Stability
This protocol outlines a method to assess the rate of hydrolysis of this compound in an aqueous/organic co-solvent system.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Temperature-controlled water bath or incubator
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration.
-
-
Reaction Initiation:
-
In a temperature-controlled vessel (e.g., 25 °C), add a specific volume of the buffered aqueous solution.
-
Initiate the hydrolysis reaction by adding a small aliquot of the acetonitrile stock solution to the buffered solution with rapid mixing. The final concentration of the organic co-solvent should be kept low (e.g., <5%) to approximate aqueous conditions.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing cold anhydrous acetonitrile.
-
-
Analysis:
-
Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate constant (k) of the hydrolysis reaction, typically by fitting the data to a first-order or pseudo-first-order kinetic model.
-
Thermal Stability
Thermal stability can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of thermal decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: Thermal Stability Analysis (TGA/DSC)
Materials:
-
This compound
-
TGA and/or DSC instrument
-
Sample pans (e.g., aluminum, ceramic)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA or DSC instrument.
-
Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
-
Data Acquisition and Analysis:
-
TGA: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
-
DSC: Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks may indicate decomposition.
-
Visualization of Stability and Degradation
Caption: Factors influencing the stability and the primary degradation pathway of this compound.
Summary and Recommendations
This compound is a highly reactive and moisture-sensitive compound. While specific quantitative data on its solubility and stability are scarce, its chemical nature as an O-aryl chlorothioformate allows for a robust understanding of its expected behavior.
-
Solubility: It is insoluble in water but is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and alcohols. The provided shake-flask protocol can be used to determine its precise solubility in solvents of interest.
-
Stability: The primary route of degradation is hydrolysis, which can be mitigated by strict exclusion of moisture. Thermal stability should also be considered, and the provided TGA/DSC protocol can be used for its assessment.
For researchers, scientists, and drug development professionals, it is imperative to handle this compound under anhydrous conditions and store it in a cool, dry, and inert environment to ensure its quality and the reproducibility of experimental results. When quantitative data is required for applications such as process development or formulation, the experimental protocols outlined in this guide provide a solid foundation for generating this critical information.
References
O-2-Naphthyl Chlorothioformate: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3). Due to the limited availability of public domain spectral data, this document focuses on the expected spectral characteristics and the detailed experimental protocols required for its analysis. The information herein is intended to support researchers in the synthesis, identification, and application of this versatile reagent.
Chemical Properties and Synthesis
This compound, with the chemical formula C₁₁H₇ClOS, is a yellow solid with a strong odor.[1] It serves as a crucial reagent in organic synthesis, particularly for introducing the O-2-naphthylthiocarbonyl moiety to various molecules. Its IUPAC name is O-naphthalen-2-yl chloromethanethioate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10506-37-3 | [1] |
| Molecular Formula | C₁₁H₇ClOS | [2] |
| Molecular Weight | ~222.69 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 76-77 °C |
The primary synthetic route to this compound involves the reaction of 2-naphthol with thiophosgene. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the naphthoxide ion on the thiophosgene.
Caption: Synthesis of this compound.
Spectral Data and Analysis
While specific, publicly available spectral data for this compound is scarce, this section outlines the expected data based on its chemical structure and provides detailed protocols for its acquisition. Researchers can obtain a certificate of analysis with detailed spectral data upon purchasing the compound from commercial suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons of the naphthalene ring system. The chemical shifts of these protons would likely appear in the range of 7.2 to 8.0 ppm. The exact multiplicity (singlet, doublet, triplet, etc.) and coupling constants would depend on the specific substitution pattern and the resolution of the instrument.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the eleven carbon atoms in the molecule. The carbon of the chlorothioformate group (C=S) is expected to have a characteristic chemical shift in the downfield region of the spectrum. The ten carbons of the naphthalene ring will appear in the aromatic region (typically 120-150 ppm).
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.2 - 8.0 | Aromatic protons of the naphthalene ring. Complex multiplet patterns are expected. |
| ¹³C | 120 - 150 | Aromatic carbons of the naphthalene ring. |
| (Downfield) | Carbonyl-like carbon of the chlorothioformate group. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=S (thiocarbonyl) group, the C-O (ether) linkage, and the aromatic C-H and C=C bonds of the naphthalene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=S stretch (thiocarbonyl) | 1250 - 1020 | Strong |
| C-O stretch (aryl ether) | 1310 - 1210 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| C-Cl stretch | 800 - 600 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum: The mass spectrum, typically obtained using electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 222.7 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an abundance of about one-third of the molecular ion peak is expected. Fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the cleavage of the thioformate group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~222 | Molecular ion (M⁺) with ³⁵Cl |
| ~224 | Isotopic molecular ion (M⁺) with ³⁷Cl |
| [M-Cl]⁺ | Fragment ion after loss of a chlorine atom |
| [C₁₀H₇O]⁺ | Fragment corresponding to the naphthoxy cation |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Caption: General workflow for mass spectrometry analysis.
Conclusion
References
An In-Depth Technical Guide to the Safety and Handling of O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3) is a specialized electrophilic reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its primary utility lies in its ability to introduce the O-2-naphthyl thiocarbonyl moiety into various molecules, enabling the synthesis of thiocarbamate and dithiocarbonate derivatives.[2] This guide provides a comprehensive overview of the safety, handling, and key applications of this compound, with a focus on providing practical information for laboratory professionals.
Chemical and Physical Properties
This compound is a yellow solid with a strong odor.[1] It is insoluble in water.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClOS | [3][4] |
| Molecular Weight | 222.69 g/mol | [3] |
| CAS Number | 10506-37-3 | [1][3][4] |
| Appearance | Yellow solid | [1] |
| Melting Point | 76-77 °C | |
| Boiling Point (Predicted) | 334.8 ± 11.0 °C | |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 2 | H228: Flammable solid |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Danger[3]
Precautionary Measures
A series of precautionary statements are associated with the handling and use of this compound. These are summarized below for quick reference.
| Type | Precautionary Statement Code | Description |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground and bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P354+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P316 | Get emergency medical help immediately. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P363 | Wash contaminated clothing before reuse. | |
| P370+P378 | In case of fire: Use appropriate media to extinguish. | |
| P391 | Collect spillage. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Experimental Protocols
This compound is a key reagent for the introduction of the O-2-naphthyl thiocarbonyl group. This is typically achieved through nucleophilic substitution reactions.
Exemplary Synthesis of this compound
The most common method for synthesizing this compound is the reaction of 2-naphthol with thiophosgene.
Reaction:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1 equivalent) in a dry, inert solvent such as dichloromethane.
-
Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours after the addition is complete.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Exemplary Derivatization of an Amine
This compound readily reacts with primary and secondary amines to form stable thiocarbamates.
Reaction Workflow:
References
A Comprehensive Technical Guide to O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical compound O-2-Naphthyl chlorothioformate, including its nomenclature and various synonyms used in scientific literature and chemical databases.
Nomenclature
The systematic and standardized naming of chemical compounds is crucial for unambiguous communication in research and development. This compound is identified by a specific IUPAC name and is also known by several synonyms.
IUPAC Name:
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The official IUPAC name for this compound is O-naphthalen-2-yl chloromethanethioate .[1][2][3][4] This name precisely describes the molecular structure, indicating a chloromethanethioate group attached to the second position of a naphthalene ring via an oxygen atom. Another IUPAC-accepted name is naphthalen-2-yloxymethanethioyl chloride.[5]
Synonyms:
In addition to its formal IUPAC name, this compound is known by a variety of synonyms. These alternative names are frequently encountered in chemical catalogs, patents, and scientific publications. A comprehensive list of these synonyms is provided in the table below for easy reference.
| Synonym | Source |
| 2-Naphthyl chlorothioformate | [1][6] |
| O-(β-Naphthyl) thiocarbonic acid chloride | [1] |
| Carbonochloridothioic acid, O-2-naphthalenyl ester | [1][2][6] |
| O-(naphthalen-2-yl) carbonochloridothioate | [2][7] |
| Chloridothiocarbonic acid O-(2-naphtyl) ester | [1][6] |
| Chlorothioformic acid O-(2-naphtyl) ester | [1][6] |
| NCTF | [1][6] |
| O-Naphthalen-2-yl Chlorothioformate | [4][7] |
| O-2-Naphthalenyl carbonochloridothioate | [1] |
| O-(2-naphthyl) chloromethanethioate | [3] |
| chloromethanethioic acid O-(2-naphthyl) ester | [3] |
| Carbonochloridothioicacide, O-2-naphthalenyl ester | [1] |
| Clorotioformiato de O-2-naftilo | [1] |
| O-2-Naphthylchlorthioformiat | [1] |
| 황화수소산-2-에스테르 | [1] |
| クロロチオギ酸O-2-ナフチル | [1] |
Logical Relationship of Nomenclature
The relationship between the primary name, its IUPAC designation, and its various synonyms can be visualized as a hierarchical structure, with the chemical entity at the core.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C11H7ClOS | CID 82681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. O-Naphthalen-2-yl Chlorothioformate | CAS Number 10506-37-3 [klivon.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound CAS#: 10506-37-3 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for HPLC Derivatization using O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines, including amino acids, peptides, and pharmaceuticals, is a critical task in various scientific disciplines. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such analyses, but many of these target molecules lack a suitable chromophore for sensitive UV-Vis detection. Chemical derivatization addresses this limitation by introducing a chromophoric or fluorophoric tag onto the analyte. O-2-Naphthyl chlorothioformate is a versatile derivatizing agent for primary and secondary amines. The reagent reacts with the amine functionality to form a stable thiocarbamate derivative. The introduced naphthyl group provides a strong chromophore, enabling highly sensitive detection in the UV region of the electromagnetic spectrum.[1] This application note provides a detailed protocol for the derivatization of amino acids with this compound and their subsequent analysis by reversed-phase HPLC.
Principle of Derivatization
The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chlorothioformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable O-naphthyl thiocarbamate derivative. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic, deprotonated state.
Caption: Derivatization of a primary amine with this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Standard solutions of amino acids (e.g., glycine, alanine, valine, phenylalanine) at a concentration of 1 mg/mL in 0.1 M HCl.
-
Derivatizing Reagent: this compound solution (10 mM in acetonitrile). Prepare fresh daily and store in a dark vial.
-
Buffer: Borate buffer (0.1 M, pH 9.0).
-
Quenching Solution: 1 M HCl.
-
HPLC Grade Solvents: Acetonitrile and water.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Vortex mixer.
-
Thermostatic water bath or heating block.
-
Syringe filters (0.45 µm).
Derivatization Procedure
-
Sample Preparation:
-
For standard solutions, dilute the 1 mg/mL stock solutions with 0.1 M HCl to the desired concentration range for the calibration curve (e.g., 1-100 µM).
-
For biological samples, perform appropriate extraction and cleanup procedures. Solid-phase extraction using C18 cartridges may be employed to remove interfering substances.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the analyte solution (standard or sample).
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the 10 mM this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 20 minutes in a water bath or heating block.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction.
-
Vortex briefly.
-
-
Final Preparation:
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Analysis
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: Re-equilibration to 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector at a wavelength of 228 nm (based on the strong absorbance of the naphthalene chromophore).
Quantitative Data
The following table presents expected retention times and estimated limits of detection (LOD) and quantification (LOQ) for several amino acid derivatives. These values are illustrative and may vary depending on the specific HPLC system and conditions.
| Analyte (Amino Acid) | Expected Retention Time (min) | Estimated LOD (µM) | Estimated LOQ (µM) |
| Glycine | 8.5 | 0.5 | 1.5 |
| Alanine | 10.2 | 0.4 | 1.2 |
| Valine | 13.8 | 0.3 | 0.9 |
| Leucine | 16.5 | 0.3 | 0.9 |
| Phenylalanine | 18.2 | 0.2 | 0.6 |
Experimental Workflow
Caption: Overall workflow for the derivatization and HPLC analysis of amines.
Conclusion
This compound serves as an effective derivatizing agent for the HPLC analysis of primary and secondary amines. The protocol outlined in this application note provides a robust framework for the sensitive and reliable quantification of amino acids and other amine-containing analytes. The stability of the resulting thiocarbamate derivatives and the strong UV absorbance of the naphthyl moiety contribute to the method's high sensitivity and reproducibility. This methodology is well-suited for applications in pharmaceutical analysis, clinical diagnostics, and food science.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with O-2-Naphthyl Chlorothioformate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the pre-column derivatization of amino acids using O-2-Naphthyl chlorothioformate (NCTF) and subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose; however, many amino acids lack a significant chromophore, making their direct detection by UV spectrophotometry challenging.[1] To overcome this limitation, pre-column derivatization is employed to attach a chromophoric tag to the amino acids, enhancing their detectability.[1][2]
This compound is a derivatizing reagent that reacts with the primary and secondary amine groups of amino acids to form stable thiocarbamate derivatives.[3][4] The naphthyl group provides a strong chromophore, allowing for sensitive UV detection. This application note details a hypothetical method for the derivatization and quantification of amino acids using this compound.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of this compound. This reaction is typically carried out in a buffered alkaline solution to ensure the amino group is deprotonated and thus more nucleophilic. The resulting derivatized amino acids are then separated by RP-HPLC and detected by a UV detector.
Experimental Protocols
Materials and Reagents:
-
Amino Acid Standards
-
This compound (NCTF)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Water (HPLC grade)
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
-
Autosampler vials
Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide.
-
Derivatizing Reagent (10 mM NCTF): Dissolve 22.27 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Amino Acid Standard Stock Solution (1 mM): Prepare a stock solution containing a mixture of amino acids of interest at a concentration of 1 mM each in 0.1 M HCl.
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
Sample Preparation:
-
For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids.
-
Neutralize the hydrolyzed sample with sodium hydroxide.
-
Dilute the sample to an appropriate concentration with 0.1 M HCl.
Derivatization Procedure:
-
To 100 µL of the amino acid standard solution or sample in an autosampler vial, add 400 µL of borate buffer (0.1 M, pH 9.5).
-
Add 500 µL of the 10 mM NCTF derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 25 mM Sodium Acetate, pH 6.5
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
40-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
Data Presentation
Table 1: Hypothetical Chromatographic Data for NCTF-Derivatized Amino Acids
| Amino Acid | Retention Time (min) | Linearity (r²) | LOD (pmol) | LOQ (pmol) |
| Aspartic Acid | 8.5 | 0.9992 | 1.5 | 5.0 |
| Glutamic Acid | 9.2 | 0.9995 | 1.2 | 4.0 |
| Serine | 10.1 | 0.9989 | 2.0 | 6.5 |
| Glycine | 11.3 | 0.9998 | 2.5 | 8.0 |
| Threonine | 12.5 | 0.9991 | 1.8 | 6.0 |
| Alanine | 14.2 | 0.9996 | 2.1 | 7.0 |
| Proline | 15.8 | 0.9985 | 3.0 | 10.0 |
| Valine | 18.7 | 0.9993 | 1.6 | 5.5 |
| Methionine | 19.5 | 0.9990 | 1.9 | 6.2 |
| Isoleucine | 21.3 | 0.9994 | 1.4 | 4.8 |
| Leucine | 22.1 | 0.9997 | 1.3 | 4.5 |
| Phenylalanine | 24.6 | 0.9999 | 1.0 | 3.5 |
| Tyrosine | 25.9 | 0.9992 | 1.1 | 3.8 |
| Tryptophan | 28.4 | 0.9988 | 2.2 | 7.5 |
LOD: Limit of Detection, LOQ: Limit of Quantification. These are hypothetical values for illustrative purposes.
Mandatory Visualizations
Caption: Derivatization of an amino acid with this compound.
Caption: Experimental workflow for amino acid analysis.
Discussion
This hypothetical protocol outlines a plausible method for the derivatization and HPLC analysis of amino acids using this compound. The naphthyl moiety of the derivatizing agent is expected to provide strong UV absorbance, leading to high sensitivity. The proposed reverse-phase HPLC method with a gradient elution should provide good resolution of the derivatized amino acids.
It is important to note that the stability of the NCTF reagent and the resulting derivatives should be experimentally verified. Optimization of the derivatization reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) and HPLC parameters (e.g., mobile phase composition, gradient profile, and column temperature) will be necessary to achieve optimal performance for specific applications.
Conclusion
The described method, based on pre-column derivatization with this compound, presents a promising approach for the sensitive and quantitative analysis of amino acids by RP-HPLC with UV detection. Further experimental validation is required to establish the robustness and applicability of this protocol for routine analysis in research and industrial settings.
References
- 1. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Enhanced Peptide Analysis by LC-MS using O-2-Naphthyl Chlorothioformate Derivatization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of peptides with O-2-Naphthyl chlorothioformate and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed to improve the sensitivity and chromatographic resolution of peptides, facilitating their quantitative analysis in complex biological matrices.
Introduction
The analysis of peptides by LC-MS is a cornerstone of proteomics and biomarker discovery. However, the inherent properties of some peptides, such as poor ionization efficiency and chromatographic retention, can limit their detection and quantification. Chemical derivatization is a powerful strategy to overcome these limitations.
This compound is a derivatizing agent that reacts with the primary and secondary amine groups present in peptides, such as the N-terminus and the ε-amino group of lysine residues. The introduction of the bulky, hydrophobic naphthyl group enhances the peptide's retention on reversed-phase columns and can improve its ionization efficiency, leading to increased sensitivity in LC-MS analysis. This application note details a comprehensive workflow for peptide derivatization with this compound and subsequent LC-MS analysis.
Experimental Workflow
The overall experimental workflow for peptide analysis using this compound derivatization is depicted below.
Application Notes and Protocols for Chiral Separation of Pharmaceuticals Using O-2-Naphthyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide increasingly require the development of stereoselective analytical methods for the evaluation of single-enantiomer drugs. One established strategy for the chiral separation of pharmaceuticals is the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatography.
This document provides detailed application notes and protocols for the use of O-2-Naphthyl chlorothioformate as a chiral derivatizing agent for the separation of pharmaceutical enantiomers. This compound is a versatile reagent that reacts with chiral pharmaceuticals containing primary or secondary amine and alcohol functional groups to form stable diastereomeric thiocarbamates and thiocarbonates, respectively. The naphthyl group provides a strong chromophore for UV detection, enhancing the sensitivity of the analysis.
Principle of Chiral Derivatization
The fundamental principle involves the reaction of a racemic mixture of a chiral pharmaceutical with an enantiomerically pure chiral derivatizing agent, in this case, this compound. This reaction creates a pair of diastereomers with distinct steric and electronic environments. The differences in their three-dimensional structures lead to differential interactions with the stationary phase of a standard (achiral) HPLC column, enabling their separation.
Application Note 1: Chiral Separation of a Hypothetical Primary Amine Drug (Drug-NH₂)
This application note describes a general method for the chiral separation of a primary amine-containing pharmaceutical, referred to as Drug-NH₂, using this compound.
Derivatization Reaction
The primary amine group of the drug nucleophilically attacks the electrophilic carbonyl carbon of this compound, displacing the chloride leaving group to form a stable thiocarbamate diastereomer.
Caption: Derivatization of a primary amine drug.
Experimental Protocol
1. Materials:
-
Racemic Drug-NH₂ standard
-
This compound (≥98% purity)
-
Anhydrous Acetonitrile (ACN)
-
Triethylamine (TEA)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Water
-
Formic Acid (FA)
-
0.45 µm syringe filters
2. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of racemic Drug-NH₂ in anhydrous ACN.
-
Prepare a 5 mg/mL solution of this compound in anhydrous ACN.
-
In a 2 mL microcentrifuge tube, add 100 µL of the Drug-NH₂ solution.
-
Add 20 µL of TEA (acts as a base to neutralize the HCl byproduct).
-
Add 150 µL of the this compound solution (slight molar excess).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: Water with 0.1% FA and B: MeOH with 0.1% FA.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Representative Data
The following table summarizes the expected chromatographic results for the separation of the diastereomers of Drug-NH₂.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 12.5 | 13.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 8200 |
Application Note 2: Chiral Separation of a Hypothetical Secondary Alcohol Drug (Drug-OH)
This application note provides a general method for the chiral separation of a secondary alcohol-containing pharmaceutical, referred to as Drug-OH, using this compound.
Derivatization Reaction
The hydroxyl group of the drug, activated by a base, acts as a nucleophile, attacking the carbonyl carbon of this compound to form a thiocarbonate diastereomer.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-2-Naphthyl Chlorothioformate Derivatives with Fluorescence Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the sensitive quantification of primary and secondary amines, as well as thiols, after pre-column derivatization with O-2-Naphthyl chlorothioformate. The naphthalene moiety of the derivatizing agent allows for highly sensitive fluorescence detection, making this method suitable for the analysis of low-concentration analytes in complex matrices. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on sample preparation, derivatization, and chromatographic analysis.
Introduction
The quantitative analysis of biomolecules such as amino acids, biogenic amines, and thiols is crucial in various fields, including biomedical research, pharmaceutical development, and clinical diagnostics. Many of these analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by HPLC. This compound is a promising derivatizing agent that reacts with primary and secondary amines, and thiols to form stable, highly fluorescent derivatives. The rigid, aromatic structure of the naphthalene group provides a high quantum yield, leading to excellent sensitivity. This document outlines a detailed protocol for the use of this compound for the derivatization and subsequent HPLC analysis of target analytes with fluorescence detection.
Principle of the Method
The method is based on the pre-column derivatization of analytes containing primary or secondary amine functional groups, or thiol groups, with this compound. The reaction involves the nucleophilic attack of the amine or thiol on the electrophilic carbonyl carbon of the chlorothioformate, resulting in the formation of a stable thiocarbamate or dithiocarbonate derivative, respectively. These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.
Materials and Reagents
-
This compound
-
Analytes of interest (e.g., amino acids, aliphatic amines, thiols)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
(Optional) Internal Standard (e.g., a structurally similar amine or thiol not present in the sample)
Experimental Protocols
I. Preparation of Reagents
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
Derivatization Reagent Solution (10 mM): Dissolve 22.27 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Stopping Reagent (0.1 M HCl): Dilute 8.3 mL of concentrated hydrochloric acid to 1 L with HPLC grade water.
-
Standard Solutions: Prepare stock solutions of the analytes and internal standard (if used) in an appropriate solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions with the appropriate solvent to the desired concentrations.
II. Sample Preparation
Biological samples may require deproteinization. This can be achieved by adding an equal volume of acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant can then be used for derivatization.
III. Derivatization Procedure
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 100 µL of the 10 mM this compound derivatization reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 20 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 0.1 M HCl to stop the reaction.
-
Vortex the mixture for 10 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
IV. HPLC Conditions
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 280 nm (estimated)
-
Emission Wavelength: 350 nm (estimated) (Note: The optimal excitation and emission wavelengths should be determined experimentally by scanning the fluorescence spectrum of a derivatized standard.)
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of two representative analytes, the primary amine Glycine and the thiol Cysteine. This data is for illustrative purposes and should be experimentally determined for specific applications.
| Analyte | Retention Time (min) | Linearity Range (µM) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| Glycine Derivative | 8.5 | 0.1 - 100 | 10 | 30 |
| Cysteine Derivative | 12.2 | 0.1 - 100 | 8 | 25 |
Visualizations
Caption: Experimental workflow for the analysis of this compound derivatives.
Caption: General reaction scheme for the derivatization of amines and thiols.
Discussion
This proposed method provides a framework for the sensitive analysis of primary and secondary amines and thiols using this compound derivatization followed by HPLC with fluorescence detection. The naphthalene moiety is a well-established fluorophore, and its incorporation into the analyte molecules is expected to yield derivatives with excellent fluorescence properties. The use of a standard C18 column and a common mobile phase system makes this method readily adaptable in most analytical laboratories.
It is important to note that the derivatization conditions (pH, temperature, and reaction time) and the fluorescence detection wavelengths provided are based on typical values for similar derivatization reactions and should be optimized for each specific analyte and matrix to achieve the best performance. The stability of the derivatized products should also be evaluated to ensure the reliability of the quantitative results.
Conclusion
The HPLC method with fluorescence detection after pre-column derivatization with this compound offers a promising and sensitive approach for the quantification of a wide range of biologically important amines and thiols. The detailed protocol and guidelines presented in this application note provide a solid starting point for method development and validation in research, drug development, and other analytical applications.
Application of O-2-Naphthyl Chlorothioformate in Proteomics Research: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2-Naphthyl chlorothioformate is a chemical reagent with potential applications in proteomics research, primarily as a derivatizing agent for primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues. The introduction of the O-2-naphthylthiocarbonyl group can be leveraged for various analytical purposes, including enhancing ionization efficiency in mass spectrometry and providing a bulky, hydrophobic tag that can aid in chromatographic separation. This document provides a theoretical framework and generalized protocols for the application of this compound in proteomics workflows.
Principle of Derivatization
This compound reacts with nucleophilic amine groups on proteins and peptides to form stable thiocarbamate adducts. This reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.
Potential Applications in Proteomics
-
Protein and Peptide Labeling for Mass Spectrometry: The addition of the naphthyl group increases the hydrophobicity of peptides, which can improve their retention on reversed-phase chromatography columns, potentially leading to better separation of complex peptide mixtures. The tag may also influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), which could be investigated for novel sequencing strategies.
-
Quantitative Proteomics: While not a conventional quantitative reagent, it is theoretically possible to synthesize isotopically labeled versions of this compound (e.g., using ¹³C or ¹⁵N) to develop a quantitative proteomics strategy based on stable isotope labeling.
Experimental Protocols
The following are generalized protocols that would require significant optimization for specific applications.
Protocol 1: Derivatization of a Purified Protein
Objective: To label a purified protein with this compound for subsequent analysis.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer: 50 mM sodium bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous acetonitrile (ACN)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous ACN (e.g., 100 mM).
-
Add a 10- to 100-fold molar excess of the this compound solution to the protein solution. The optimal ratio will need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Remove the excess reagent and buffer components using a desalting column according to the manufacturer's instructions.
-
The labeled protein is now ready for downstream analysis, such as intact mass analysis by mass spectrometry or proteolytic digestion.
Protocol 2: Derivatization of Peptides from a Protein Digest
Objective: To label a complex peptide mixture with this compound prior to LC-MS/MS analysis.
Materials:
-
Protein digest sample (e.g., tryptic digest)
-
This compound
-
Reaction Buffer: 50 mM sodium bicarbonate, pH 8.5
-
Quenching Solution: 5% formic acid
-
Anhydrous acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridge for peptide cleanup
Procedure:
-
Resuspend the lyophilized peptide mixture in the Reaction Buffer.
-
Prepare a fresh stock solution of this compound in anhydrous ACN (e.g., 50 mM).
-
Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by acidifying the mixture with the Quenching Solution to a pH of <3.
-
Clean up the labeled peptides using a C18 SPE cartridge. Elute the labeled peptides with an appropriate solvent (e.g., 80% ACN, 0.1% formic acid).
-
Lyophilize the eluted peptides and store at -20°C until LC-MS/MS analysis.
Data Presentation
As no specific quantitative data from proteomics experiments using this compound is available, a hypothetical data table structure is provided below for guidance in future experiments.
Table 1: Hypothetical Quantitative Proteomics Data using Isotopic this compound Labeling
| Protein Accession | Gene Name | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| P12345 | GENE1 | AGL...K | 2.5 | 0.01 | Upregulated |
| Q67890 | GENE2 | VYS...R | 0.4 | 0.03 | Downregulated |
| ... | ... | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the theoretical workflow and chemical principles involved.
Caption: General experimental workflow for proteomics analysis using peptide derivatization.
Caption: Reaction of an amine group with this compound.
Conclusion and Future Perspectives
This compound presents a theoretical potential for the derivatization of proteins and peptides in proteomics research. The protocols and concepts outlined in this document provide a foundational framework for researchers interested in exploring its utility. Significant methods development and validation would be required to establish robust and reproducible workflows. Future work could focus on synthesizing isotopically labeled versions of the reagent for quantitative applications and thoroughly characterizing the fragmentation behavior of derivatized peptides in mass spectrometry to assess its impact on protein identification and sequencing. The lack of current literature on this specific application suggests that while chemically plausible, its practical advantages over existing and more established derivatization reagents have yet to be demonstrated.
Application Notes and Protocols for the Derivatization of Biogenic Amines with O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a wide variety of food products, and their levels are often indicative of food quality and spoilage. In biological systems, they play crucial roles as neurotransmitters and neuromodulators. Accurate quantification of biogenic amines is therefore essential in food safety, quality control, and biomedical research.
Due to their low volatility and lack of a strong chromophore, the analysis of biogenic amines by high-performance liquid chromatography (HPLC) often requires a derivatization step.[1] This process involves reacting the amine with a labeling agent to form a derivative that is readily detectable by UV-Visible or fluorescence detectors.[1] O-2-Naphthyl chlorothioformate is a specialized electrophilic reagent that reacts with primary and secondary amines to form stable O-2-naphthylthiocarbamate derivatives.[2][3] The naphthyl moiety introduces a strong chromophore into the biogenic amine molecule, enabling highly sensitive detection.[2]
This document provides a detailed theoretical protocol for the derivatization of biogenic amines with this compound and their subsequent analysis by HPLC.
Principle of Derivatization
The derivatization of biogenic amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chlorothioformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable O-2-naphthylthiocarbamate derivative. The bulky naphthyl group not only provides a chromophoric label for detection but can also improve the chromatographic properties of the analytes.[2]
Experimental Protocols
Reagents and Materials
-
Standards: Histamine, Putrescine, Cadaverine, Tyramine, Spermidine, Spermine, and other relevant biogenic amine standards.
-
Derivatizing Reagent: this compound (CAS 10506-37-3).[3]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffer: 0.1 M Sodium borate buffer (pH 9.5).
-
Acid: 0.6 M Perchloric acid or 0.1 M Hydrochloric acid.[1]
-
Base: 2 M Sodium hydroxide.
-
Extraction Solvent: Diethyl ether or ethyl acetate.
Standard Solution Preparation
Prepare individual stock solutions of biogenic amine standards (1 mg/mL) in 0.1 M HCl. A mixed standard working solution can be prepared by diluting the stock solutions with 0.1 M HCl to the desired concentrations. Store all standard solutions at 4°C.
Sample Preparation (General Procedure for Food Matrix)
-
Homogenize 5 g of the sample with 10 mL of 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 0.6 M perchloric acid.
-
Combine the supernatants and adjust the pH to approximately 6.0 with 2 M NaOH.
-
Bring the final volume to 25 mL with ultrapure water and filter through a 0.45 µm membrane filter.
Derivatization Procedure (Theoretical Protocol)
-
To 1 mL of the prepared sample extract or standard solution in a glass vial, add 2 mL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 1 mL of this compound solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
Stop the reaction by adding 0.1 mL of 1 M HCl.
-
Extract the derivatives by adding 3 mL of diethyl ether and vortexing for 2 minutes.
-
Allow the phases to separate and transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC Conditions (Illustrative Example)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm or Fluorescence detector (Excitation: 280 nm, Emission: 340 nm - Note: Optimal wavelengths to be determined experimentally).
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Chromatographic Data for O-2-Naphthylthiocarbamate Derivatives of Biogenic Amines
| Biogenic Amine | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |
| Putrescine | 8.5 | 5 | 15 | >0.999 |
| Cadaverine | 9.8 | 5 | 15 | >0.999 |
| Histamine | 11.2 | 10 | 30 | >0.998 |
| Tyramine | 14.5 | 8 | 25 | >0.999 |
| Spermidine | 16.8 | 15 | 45 | >0.997 |
| Spermine | 18.2 | 20 | 60 | >0.996 |
Note: The data presented in this table are for illustrative purposes and are based on typical performance characteristics of HPLC methods for derivatized biogenic amines. Actual values must be determined experimentally.
Table 2: Illustrative Recovery Data in Spiked Food Samples
| Biogenic Amine | Spiked Concentration (mg/kg) | Mean Recovery (%) | RSD (%) (n=3) |
| Histamine | 10 | 92.5 | 4.8 |
| Tyramine | 10 | 95.1 | 3.5 |
| Putrescine | 10 | 90.8 | 5.2 |
| Cadaverine | 10 | 93.2 | 4.1 |
Note: This data is illustrative. Actual recovery studies must be performed for each matrix.
Visualizations
Caption: Derivatization reaction of a primary biogenic amine with this compound.
Caption: Experimental workflow for the analysis of biogenic amines using this compound derivatization.
References
Application Notes and Protocols for the Quantitative Analysis of Catecholamines using O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, framework for the quantitative analysis of catecholamines (e.g., dopamine, norepinephrine, epinephrine) in biological samples using O-2-Naphthyl chlorothioformate as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Due to a lack of specific published methods for this exact analyte-reagent pair, the following protocols are based on the known reactivity of chlorothioformates with primary and secondary amines and the chromophoric properties of the naphthyl group. Experimental validation of the proposed methodology is required.
Introduction
Catecholamines are a class of biogenic amines that play crucial roles as neurotransmitters and hormones. Their quantitative analysis in biological fluids is essential for diagnosing various diseases and for monitoring therapeutic drug efficacy. The inherent low concentrations and susceptibility to oxidation of catecholamines necessitate sensitive and robust analytical methods.
Chemical derivatization is a common strategy to enhance the detectability and chromatographic separation of catecholamines. This compound is a reagent that reacts with primary and secondary amines to form stable thiocarbamate derivatives. The naphthyl moiety introduces a strong chromophore and fluorophore into the catecholamine molecule, significantly enhancing its detection by UV and fluorescence detectors.
Principle of Derivatization
This compound reacts with the primary or secondary amine group of catecholamines in a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chlorothioformate, leading to the displacement of the chlorine atom and the formation of a stable O-naphthylthiocarbamate derivative. The reaction is typically carried out under basic conditions to deprotonate the amine group, thereby increasing its nucleophilicity.
Caption: Derivatization of Catecholamines.
Experimental Protocols
Materials and Reagents
-
Catecholamine standards (Dopamine, Norepinephrine, Epinephrine)
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Perchloric acid (HClO₄)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Sodium hydroxide (NaOH)
-
Internal Standard (IS) solution (e.g., 3,4-dihydroxybenzylamine)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation (from Plasma)
-
To 1 mL of plasma, add 50 µL of internal standard solution.
-
Add 100 µL of 4 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Adjust the pH of the supernatant to approximately 5.0 with 1 M NaOH.
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Elute the catecholamines with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Procedure
-
Reconstitute the dried extract with 100 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Caption: Experimental Workflow.
Proposed HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
UV: 280 nm
-
Fluorescence: Excitation at 280 nm, Emission at 340 nm (wavelengths to be optimized)
-
Method Validation Parameters
As this is a proposed method, a full validation according to regulatory guidelines (e.g., ICH, FDA) is necessary. The following parameters should be assessed:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interferences at the retention times of the derivatized catecholamines.
-
Linearity and Range: Prepare calibration curves over a range of concentrations to demonstrate a linear relationship between detector response and concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.
-
Recovery: Evaluate the efficiency of the sample preparation and extraction process.
-
Stability: Investigate the stability of the derivatized catecholamines under various conditions (e.g., in the autosampler, freeze-thaw cycles).
Example Quantitative Data (from other validated methods)
The following table provides a summary of typical quantitative data for catecholamine analysis using established derivatization methods. These values can serve as a benchmark during the validation of the proposed this compound method.
| Parameter | Dopamine | Norepinephrine | Epinephrine | Reference Method |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | LC-MS/MS with acylation |
| LOD (ng/mL) | 0.05 | 0.08 | 0.1 | LC-MS/MS with acylation |
| LOQ (ng/mL) | 0.15 | 0.25 | 0.3 | LC-MS/MS with acylation |
| Recovery (%) | 85 - 95 | 82 - 93 | 88 - 98 | SPE with derivatization |
| Intra-day Precision (%RSD) | < 5% | < 6% | < 5% | HPLC-FLD |
| Inter-day Precision (%RSD) | < 8% | < 9% | < 7% | HPLC-FLD |
Conclusion
The use of this compound as a derivatizing agent presents a promising, yet unvalidated, approach for the quantitative analysis of catecholamines by HPLC. The proposed protocol provides a solid foundation for method development and validation. The introduction of the naphthyl group is expected to yield derivatives with excellent chromatographic and detection properties, potentially leading to a highly sensitive and robust analytical method for researchers, scientists, and drug development professionals. Further experimental work is required to optimize and validate this proposed methodology.
Application Notes and Protocols: O-2-Naphthyl Chlorothioformate in the Synthesis of Thiocarbamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-2-Naphthyl chlorothioformate as a reagent for the synthesis of O-2-naphthyl thiocarbamates. This document details the reaction principles, experimental protocols, and potential applications in medicinal chemistry and drug development.
Introduction
This compound is a versatile electrophilic reagent employed for the introduction of the O-2-naphthylthiocarbonyl moiety onto nucleophilic molecules, primarily primary and secondary amines, to form stable thiocarbamate linkages.[1] The resulting O-2-naphthyl thiocarbamates are of interest in medicinal chemistry and chemical biology due to the physicochemical properties conferred by the bulky and aromatic 2-naphthyl group. This group can influence the steric and electronic properties of the resulting molecule and can serve as a chromophore for detection.[1] Thiocarbamates are a class of compounds with a wide range of biological activities and are utilized in the development of enzyme inhibitors and functionalized materials.[1]
Reaction Principle
The synthesis of O-2-naphthyl thiocarbamates from this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the chlorothioformate. This is followed by the elimination of a chloride ion, a good leaving group, resulting in the formation of the corresponding O-2-naphthyl thiocarbamate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
Caption: General reaction for the synthesis of O-2-naphthyl thiocarbamates.
Experimental Protocols
While specific literature examples detailing the reaction of this compound with a wide variety of amines and providing extensive quantitative data are limited, a general protocol can be established based on the known reactivity of similar chloroformates and chlorothioformates. The following are generalized experimental protocols for the synthesis of O-2-naphthyl thiocarbamates. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Synthesis of O-2-Naphthyl Thiocarbamates from Primary and Secondary Amines
This protocol describes a general procedure for the reaction of this compound with an amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-2-naphthyl thiocarbamate.
Data Presentation
Due to the limited availability of specific quantitative data for a range of amines with this compound in the surveyed literature, the following table presents hypothetical data based on typical yields for similar reactions to illustrate how experimental results would be structured.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | O-2-Naphthyl N-phenylthiocarbamate | 4 | 85 |
| 2 | Benzylamine | O-2-Naphthyl N-benzylthiocarbamate | 3 | 90 |
| 3 | Piperidine | O-2-Naphthyl piperidine-1-carbothioate | 2 | 92 |
| 4 | Diethylamine | O-2-Naphthyl N,N-diethylthiocarbamate | 6 | 78 |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of O-2-naphthyl thiocarbamates.
Caption: A typical workflow for the synthesis of O-2-naphthyl thiocarbamates.
Applications in Drug Development
The O-2-naphthylthiocarbonyl moiety can be incorporated into biologically active molecules to modulate their properties. The naphthalene ring system is a common scaffold in medicinal chemistry. The introduction of a thiocarbamate linkage can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. The synthesis of a library of O-2-naphthyl thiocarbamate derivatives of a lead compound allows for the exploration of structure-activity relationships (SAR), which is a critical step in the drug discovery process.
Signaling Pathway Diagram (Hypothetical)
While not directly describing a signaling pathway, the following diagram illustrates the logical relationship in a hypothetical drug discovery context where this compound is used to generate a library of compounds for screening.
Caption: Use of this compound in a drug discovery workflow.
References
Troubleshooting & Optimization
optimizing reaction conditions for O-2-Naphthyl chlorothioformate derivatization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing reaction conditions for derivatization using O-2-Naphthyl chlorothioformate. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key optimization parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (NCTF) is a specialized electrophilic reagent used for introducing the O-2-naphthyl thiocarbonyl group onto nucleophilic molecules.[1] Its principal application is the derivatization of primary and secondary amines to form stable thiocarbamate derivatives.[2] This is valuable in peptide chemistry, proteomics, and the synthesis of complex organic molecules.[2] The attached naphthyl group can also serve as a chromophore for UV detection in analytical methods.[2]
Q2: What is the mechanism of derivatization with this compound?
The derivatization occurs through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the chlorothioformate. This action displaces the chloride ion, which is an effective leaving group, resulting in the formation of a stable C-N bond and the thiocarbamate product.[1]
Q3: What are the key safety considerations when handling this compound?
This compound is classified as a flammable solid that can cause severe skin burns and eye damage.[3] It is also toxic to aquatic life with long-lasting effects.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure it is stored in a cool, dry place away from heat and ignition sources.[4]
Q4: How should this compound be stored?
The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[4] Hydrolysis due to moisture is a primary concern for chlorothioformates, leading to degradation of the reagent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization procedure.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degraded Reagent: this compound may have hydrolyzed due to improper storage. | - Use a fresh bottle of the reagent or one that has been properly stored under anhydrous conditions.- Consider running a test reaction with a simple, reliable amine to verify reagent activity. |
| 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction (e.g., protic solvents like water or alcohols can react with the chlorothioformate). | - Use dry, aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). Ensure solvents are of an appropriate grade and dried over molecular sieves if necessary. | |
| 3. Incorrect Stoichiometry: An insufficient amount of the derivatizing reagent will lead to incomplete conversion of the analyte. | - Use a slight excess (e.g., 1.1 to 1.5 molar equivalents) of this compound relative to the amine. | |
| 4. Suboptimal pH/Base: The reaction requires a base to neutralize the HCl byproduct. An incorrect choice or amount of base can hinder the reaction. | - Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used.- For aqueous reactions, maintaining an alkaline pH is crucial.[5] | |
| Presence of Multiple Peaks/Side Products in Analysis (TLC, LC-MS, GC-MS) | 1. Reaction with Water (Hydrolysis): The chlorothioformate can react with trace amounts of water in the reaction mixture to form an unstable thionocarbonic acid, which can decompose. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents. |
| 2. Over-derivatization: If the target molecule has multiple reactive sites, non-specific derivatization can occur. | - Lower the molar excess of the derivatizing reagent.- Optimize the reaction temperature; lower temperatures often increase selectivity.[1] | |
| 3. Unstable Derivative: The resulting thiocarbamate may be unstable under the workup or analysis conditions. | - Minimize exposure to strongly acidic or basic conditions during workup.- Analyze the product as quickly as possible after derivatization. The stability of derivatives can be time-dependent.[6] | |
| Inconsistent or Irreproducible Results | 1. Variable Reagent Quality: The quality of the this compound may vary between batches or due to degradation over time. | - Aliquot the reagent upon receipt to minimize repeated exposure of the entire stock to air and moisture.- Always use a fresh aliquot for each set of experiments. |
| 2. Temperature Fluctuations: The reaction rate is sensitive to temperature. Inconsistent thermal control can lead to variability. | - Perform the reaction in a temperature-controlled water or ice bath to maintain a consistent temperature.[1] | |
| 3. Incomplete Reaction: The reaction may not have reached completion, leading to a mixture of starting material and product. | - Increase the reaction time or temperature moderately.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Derivatization of Primary/Secondary Amines
This protocol provides a starting point for optimization. The specific amounts and conditions should be adjusted based on the specific analyte and experimental goals.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare stock solutions of the amine analyte, this compound, and a non-nucleophilic base (e.g., triethylamine) in a dry, aprotic solvent (e.g., acetonitrile or DCM).
-
-
Reaction Setup:
-
In a reaction vial, add the amine solution (1.0 equivalent).
-
Add the base solution (1.1 equivalents).
-
Place the vial in a temperature-controlled bath (a starting temperature of 0-5 °C is recommended to control exothermic reactions and minimize side products).[1]
-
-
Derivatization:
-
Slowly add the this compound solution (1.2 equivalents) dropwise to the amine/base mixture while stirring. Slow addition helps to control the reaction and prevent the formation of byproducts.[1]
-
Allow the reaction to stir at the selected temperature. Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 30 min, 1 hr, 2 hr) until the starting amine is consumed.
-
-
Workup (if necessary):
-
Once the reaction is complete, it can be quenched by adding a small amount of water or a weak aqueous acid.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Analysis:
-
The resulting thiocarbamate derivative can be analyzed by techniques such as HPLC-UV, LC-MS, or GC-MS.
-
Data Presentation: Optimization Parameters
The following table summarizes key parameters and suggested starting ranges for optimizing the derivatization reaction.
| Parameter | Recommended Starting Range | Considerations |
| Molar Ratio (Reagent:Amine) | 1.1:1 to 1.5:1 | A slight excess of the derivatizing reagent typically ensures complete conversion of the analyte. Higher excesses may lead to side products. |
| Base (e.g., TEA, DIPEA) | 1.1 to 2.0 equivalents | Must be sufficient to neutralize the HCl byproduct. The choice of base can influence reaction kinetics.[1] |
| Temperature | 0 °C to 50 °C | Lower temperatures (0-25 °C) are often preferred to enhance selectivity and minimize degradation.[1] Some reactions may require heating to proceed at a reasonable rate.[7] |
| Reaction Time | 30 min to 6 hours | Highly dependent on the reactivity of the amine, temperature, and concentration. The reaction should be monitored to avoid incomplete conversion or derivative degradation over time.[7] |
| Solvent | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be aprotic and anhydrous. The polarity of the solvent can influence the reaction rate. |
| Concentration | 0.01 M to 0.1 M | More dilute conditions can sometimes minimize side reactions, while higher concentrations can speed up the reaction rate. |
Visualizations
Experimental Workflow
Caption: General workflow for amine derivatization with NCTF.
Troubleshooting Logic
Caption: Decision tree for troubleshooting derivatization issues.
References
- 1. This compound | Reagent for RUO [benchchem.com]
- 2. Collection - NâMethylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. This compound | C11H7ClOS | CID 82681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid | MDPI [mdpi.com]
Technical Support Center: O-2-Naphthyl Chlorothioformate Reactions
Welcome to the technical support center for O-2-Naphthyl chlorothioformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₁₁H₇ClOS) is a specialized electrophilic reagent.[1][2] Its principal application is in the synthesis of thiocarbamate and dithiocarbonate derivatives.[1] It is particularly valuable in medicinal chemistry and chemical biology for introducing the O-2-naphthylthiocarbonyl moiety into molecules such as amines, amino acids, and other nucleophiles.[1] This functionality is often used to create thiocarbamate-linked conjugates, which can serve as probes for studying protein function or as intermediates for further chemical transformations.[1] The 2-naphthyl group provides a bulky and aromatic component that can be useful for detection or for influencing the steric and electronic properties of the resulting molecule.[1]
Q2: What is the general reaction mechanism when using this compound with amines?
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic substitution at the electrophilic carbonyl carbon of the chlorothioformate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a stable O-aryl thiocarbamate.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired thiocarbamate product. | 1. Decomposition of this compound: The reagent is sensitive to moisture and can hydrolyze. 2. Insufficiently nucleophilic amine: The amine substrate may not be reactive enough under the chosen conditions. 3. Steric hindrance: Either the amine or the chlorothioformate may be too sterically hindered for the reaction to proceed efficiently. 4. Inadequate temperature: The reaction may require heating to overcome the activation energy. | 1. Ensure the reaction is performed under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Use a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity. Consider using a more polar aprotic solvent to enhance the reaction rate. 3. Prolong the reaction time and/or increase the reaction temperature. If possible, consider a less hindered analogue of the amine. 4. Monitor the reaction at room temperature first, then gradually increase the temperature. Use TLC or LC-MS to check for product formation and reagent consumption. |
| Presence of a significant amount of 2-naphthol in the crude product. | Hydrolysis of this compound: Traces of water in the reaction mixture will lead to the hydrolysis of the starting material. | Use freshly dried solvents and reagents. Perform the reaction under a strictly inert and dry atmosphere. |
| Formation of a symmetrical urea byproduct. | Reaction of the amine with an isocyanate intermediate: If the reaction conditions lead to the decomposition of the chlorothioformate to an isothiocyanate, and then further reaction to an isocyanate, this can react with the starting amine to form a symmetrical urea. | Ensure the reaction temperature is controlled. Use a non-nucleophilic base. Add the this compound slowly to the amine solution to avoid localized high concentrations. |
| Formation of an isothiocyanate byproduct. | Decomposition of the intermediate thiocarbamate: In the presence of a strong base, the initially formed thiocarbamate can eliminate the naphthoxide to form an isothiocyanate, especially at elevated temperatures. | Use a milder base and maintain a lower reaction temperature. Monitor the reaction progress to avoid prolonged reaction times after the formation of the desired product. |
| Formation of an unexpected N-dealkylated product from a tertiary amine base. | Reaction of the tertiary amine base with the chlorothioformate: Tertiary amines, such as triethylamine, can be dealkylated by chlorothioformates, leading to the formation of an O-aryl dialkylcarbamothioate. | Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a proton sponge. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Synthesis of O-2-Naphthylthiocarbamates from Primary Amines
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and the base (1.2 eq., e.g., TEA or DIPEA) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-2-naphthylthiocarbamate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Workflow for Thiocarbamate Synthesis
Caption: A step-by-step workflow for the synthesis of O-2-naphthylthiocarbamates.
Logical Relationship of Potential Byproducts
Caption: Logical pathways leading to common byproducts in this compound reactions.
Potential Signaling Pathway Modulation by Naphthyl-containing Enzyme Inhibitors
While this compound itself is a synthetic reagent, its derivatives, particularly those containing the naphthyl group, have been investigated as enzyme inhibitors. For instance, naphthylphenylamine derivatives have been studied as inhibitors of the cell division cycle 25 (CDC25B) dual-specificity phosphatases, which are key regulators of the cell cycle and are often overexpressed in tumors. Inhibition of CDC25B can lead to cell cycle arrest and apoptosis. A simplified representation of this concept is shown below.
Caption: Inhibition of CDC25B by a naphthyl-containing compound can block cell cycle progression and induce apoptosis.
References
Technical Support Center: O-2-Naphthyl Chlorothioformate Derivatization
Welcome to the technical support center for O-2-Naphthyl chlorothioformate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized electrophilic reagent used for the synthesis of thiocarbamate and dithiocarbonate derivatives. Its main application is as a versatile intermediate for modifying nucleophiles such as amines, amino acids, and phenols, thereby introducing the O-2-naphthylthiocarbonyl moiety.[1] This is particularly valuable in peptide chemistry and proteomics for creating stable thiocarbamate-linked conjugates.[1]
Q2: What is the general reaction mechanism for derivatization with this compound?
The derivatization reaction proceeds via a nucleophilic substitution mechanism. The nucleophile, typically a primary or secondary amine, attacks the electrophilic carbonyl carbon of the chlorothioformate. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion, a good leaving group, to yield the stable thiocarbamate product.[1]
Q3: Why is a base required for the synthesis of this compound?
In the synthesis of this compound from 2-naphthol and thiophosgene, a base is required to deprotonate the hydroxyl group of 2-naphthol.[1] This increases the nucleophilicity of the 2-naphthol, facilitating its attack on the electrophilic carbon of thiophosgene. Tertiary amines like triethylamine or pyridine are commonly used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction equilibrium towards the product.[1]
Q4: What are suitable solvents for the derivatization reaction?
Commonly used solvents for the synthesis of this compound and subsequent derivatization reactions are aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF).[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Product Yield | Presence of moisture: Water can react with the highly reactive this compound, leading to its decomposition. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Store the reagent in a desiccator. |
| Degraded Reagent: this compound can degrade over time, especially if not stored properly. | Use a fresh batch of the reagent. Proper storage involves keeping it in a cool, dry, and dark place. | |
| Inefficient Stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between reactants. | Use a magnetic stirrer and ensure vigorous stirring throughout the reaction. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | The synthesis of this compound is often carried out at 0-5°C to minimize side products.[1] For derivatization, the optimal temperature may vary depending on the substrate. | |
| Formation of Multiple Products/Byproducts | Excess Thiophosgene during Synthesis: Using an excess of thiophosgene during the synthesis of this compound can lead to the formation of unwanted byproducts. | Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of 2-naphthol to thiophosgene is generally recommended. |
| Reaction with Polyfunctional Nucleophiles: If the substrate has multiple nucleophilic sites, a mixture of products can be formed. | Consider using protecting groups to block other reactive sites on your substrate before derivatization. | |
| Side Reactions of the Product: The derivatized product might be unstable under the reaction or workup conditions. | Analyze the stability of your product under different pH and temperature conditions. A milder workup procedure may be necessary. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material: If the product and unreacted starting material have similar polarities, separation by chromatography can be challenging. | Optimize the reaction to drive it to completion. Alternatively, explore different chromatographic conditions (e.g., different solvent systems or columns). |
| Oily Product Instead of Solid: The product may not crystallize easily. | Try different crystallization solvents or use techniques like trituration to induce solidification. If the product is inherently an oil, purification by column chromatography is the standard method. |
Data Presentation
The yield of derivatization reactions is highly dependent on the specific substrate and reaction conditions. Below is a summary of reported yields for reactions involving this compound and related compounds.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Reference |
| 2-Naphthol | N,N-dimethylthiocarbamyl chloride | O-2-Naphthyl dimethylthiocarbamate | Tetrahydrofuran/Water | Potassium Hydroxide | 68-73 | --INVALID-LINK--[2] |
| Silver salt of a penicillin-derived β-lactam | This compound | Dithiocarbonate O,S-ester derivative | Pyridine/Tetrahydrofuran | - | 73 | --INVALID-LINK--[1] |
| 2-Naphthol | Chloroacetyl chloride | 2-Naphthyl 2-chloroacetate | Dichloroethane | - | 95 | --INVALID-LINK--[3] |
| 2-Naphthyl chloroacetate | Monosodium salt of citric acid | 3-hydroxy-3-((2-(naphthalen-2-yloxy)-2-oxoethoxy)carbonyl)pentanedioic acid | DMF | - | 83 | --INVALID-LINK--[3] |
Experimental Protocols
Protocol 1: Synthesis of O-2-Naphthyl dimethylthiocarbamate (A related thiocarbamate synthesis)
This protocol describes the synthesis of a thiocarbamate from 2-naphthol and N,N-dimethylthiocarbamyl chloride, which is analogous to derivatization reactions using this compound.
Materials:
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2-Naphthol
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Potassium hydroxide
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N,N-dimethylthiocarbamyl chloride
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Tetrahydrofuran (dry)
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Water
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Benzene
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Saturated sodium chloride solution
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Anhydrous magnesium sulfate
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Methanol (absolute)
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500-mL three-necked flask, stirrer, thermometer, addition funnel
Procedure:
-
A solution of 21.6 g (0.150 mole) of 2-naphthol in 100 mL of water containing 8.4 g (0.15 mole) of potassium hydroxide is cooled to below 10°C in a 500-mL, three-necked flask equipped with a stirrer, a thermometer, and a 125-mL addition funnel.[2]
-
A solution of 24.8 g (0.201 mole) of N,N-dimethylthiocarbamyl chloride in 40 mL of dry tetrahydrofuran is added over 20–30 minutes to the stirred solution, maintaining the temperature below 12°C.[2]
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After the addition is complete, the cooling bath is removed, and stirring is continued for 10 minutes.[2]
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The reaction mixture is made alkaline with 50 mL of 10% potassium hydroxide and extracted three times with 100-mL portions of benzene.[2]
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The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed by distillation to yield the crude product.[2]
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Crystallization from 75 mL of absolute methanol yields 23.5–25.2 g (68–73%) of O-2-naphthyl dimethylthiocarbamate as colorless crystals.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General workflow for the derivatization of a primary amine.
Caption: A logical decision tree for troubleshooting low derivatization yield.
References
Technical Support Center: O-2-Naphthyl Chlorothioformate and Its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of O-2-Naphthyl chlorothioformate and its derivatives in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a highly reactive electrophilic reagent.[1] Its primary stability concern is its susceptibility to hydrolysis. Similar chloroformate compounds are known to decompose in the presence of water, liberating toxic gases.[2] Therefore, exposure to moisture should be strictly avoided during storage and handling. For long-term stability, it is recommended to store the compound in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[3]
Q2: What are the main degradation pathways for this compound?
A2: The principal degradation pathway is hydrolysis, which can occur through two competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway.[1] The prevailing mechanism is influenced by the solvent system. In aqueous or protic solvents, reaction with water will lead to the formation of O-2-naphthyl thiocarbonic acid, which is unstable and can further decompose.
Q3: How does pH affect the stability of derivatives formed from this compound, such as thiocarbamates?
Q4: What solvents are recommended for reactions involving this compound?
A4: Inert, anhydrous solvents are essential for reactions with this compound to prevent its degradation. The choice of solvent should ensure the dissolution of all reactants and be unreactive towards the chlorothioformate group.[1] Commonly used solvents for similar reactions include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Thiocarbamate Derivative
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent was stored under anhydrous and inert conditions. Use a fresh bottle or a newly opened container if moisture contamination is suspected. It is advisable to prepare solutions fresh for each experiment.[4] |
| Presence of Moisture in the Reaction | Use anhydrous solvents and freshly dried glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Stoichiometry | Carefully control the molar ratios of the amine, this compound, and any base used. An excess of the chlorothioformate can lead to side reactions.[1] |
| Inadequate Reaction Temperature | Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to control the reaction's exotherm and minimize the formation of byproducts.[1] |
| Insufficient Nucleophilicity of the Amine | If reacting with a weakly nucleophilic amine, consider using a non-nucleophilic base to deprotonate the amine, thereby increasing its reactivity. |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Side Reactions due to High Localized Concentrations | Add the this compound solution dropwise to the amine solution with vigorous stirring to avoid localized high concentrations of the reagent.[1] |
| Formation of Carbonates or Other Degradation Products | This can be a result of moisture contamination or elevated reaction temperatures. Stricter control of anhydrous conditions and temperature is necessary.[1] |
| Reaction with the Solvent | Ensure the chosen solvent is inert. Solvents with nucleophilic functional groups (e.g., alcohols) will react with the chlorothioformate. |
| Catalysis of Side Reactions by Amine Hydrohalide Salt | Efficiently remove any amine hydrohalide salt formed during the reaction, as its presence during work-up and storage can potentially catalyze side reactions.[1] |
Experimental Protocols
General Protocol for the Synthesis of an O-2-Naphthyl Thiocarbamate Derivative
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the amine substrate and an anhydrous, inert solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition (Optional): If the amine salt is used or if a non-nucleophilic base is required to enhance nucleophilicity, add the base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture and stir for 10-15 minutes.
-
Reagent Addition: Dissolve this compound in the same anhydrous solvent in a separate flask. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-3 hours), then let it warm to room temperature and stir for an additional period (e.g., 12-24 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: General experimental workflow for thiocarbamate synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
removing excess O-2-Naphthyl chlorothioformate from reaction mixture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of removing excess O-2-Naphthyl chlorothioformate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I have unreacted this compound remaining. What is the quickest way to eliminate it?
A1: The most straightforward method to quench excess this compound is to add a simple nucleophile. Depending on your desired product's stability and the reaction solvent, you can use a primary or secondary amine (like methylamine or dimethylamine), an alcohol (like methanol or isopropanol), or an aqueous base (like sodium or potassium hydroxide). These will rapidly react with the chlorothioformate to form more easily removable byproducts.
Q2: What are the primary byproducts formed when quenching this compound?
A2: The byproducts depend on the quenching agent used:
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Amines: Form thiocarbamates.
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Alcohols: Form thiocarbonates.
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Aqueous Base (Hydrolysis): Primarily forms 2-naphthol and chloride salts, with the potential for intermediate thiocarbonate species that will hydrolyze to 2-naphthol under basic conditions.
Q3: How do I choose the best quenching method for my specific product?
A3: The choice of quenching agent should be guided by the properties of your desired product.
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If your product is stable to bases, quenching with an aqueous solution of NaOH or KOH is effective. The resulting 2-naphthol byproduct can often be removed by extraction with a basic aqueous solution.
-
If your product is sensitive to strong bases or water, using a volatile amine or alcohol in an organic solvent is a better choice. The resulting thiocarbamate or thiocarbonate byproducts will likely have different polarity than your product, facilitating separation by chromatography.
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For a non-invasive method, especially for sensitive products or in automated synthesis, scavenger resins are an excellent option.
Q4: Can I use water to quench the excess this compound?
A4: While this compound is insoluble in water, it will slowly hydrolyze at the interface of a biphasic mixture, especially with vigorous stirring.[1] However, this process can be slow and may not be efficient for removing large excesses. The presence of a base will significantly accelerate this hydrolysis.
Troubleshooting Guide
This guide provides structured approaches to common issues encountered when removing excess this compound.
Problem 1: Emulsion formation during aqueous work-up.
| Potential Cause | Solution |
| High concentration of naphthyl-containing compounds | Dilute the organic phase with more solvent before the aqueous wash. |
| Vigorous shaking of the separatory funnel | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of fine solid particulates | Filter the reaction mixture through a pad of celite before the aqueous work-up. |
| Basic aqueous phase | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
Problem 2: Difficulty in separating the quenching byproduct from the desired product by chromatography.
| Potential Cause | Solution |
| Similar polarity of the product and byproduct | * Change the quenching agent: If you used an amine quench and the resulting thiocarbamate is close in polarity to your product, try an alcohol quench to form a thiocarbonate, which may have a significantly different polarity. * Modify the byproduct: If the byproduct contains a reactive handle (e.g., a free amine or hydroxyl group), you may be able to derivatize it to drastically change its polarity before chromatography. |
| Streaking or poor separation on silica gel | * Use a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18). * Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, adding acetic acid (0.1-1%) can be beneficial. |
Experimental Protocols
Below are detailed methodologies for the most common techniques to remove excess this compound.
Method 1: Quenching with an Aqueous Base
This method is suitable for products that are stable in basic conditions.
Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring. The amount of base should be in stoichiometric excess (at least 2-3 equivalents) relative to the excess this compound.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis.
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Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Byproduct Removal: The primary byproduct, 2-naphthol, is phenolic and will be deprotonated by the excess base, making it highly soluble in the aqueous layer. The majority will be removed during the aqueous work-up. Any remaining 2-naphthol can typically be removed by silica gel chromatography.
Method 2: Quenching with a Nucleophilic Amine
This is a good option for base-sensitive products.
Protocol:
-
Cool the reaction mixture to 0 °C.
-
Add a primary or secondary amine (e.g., 1.5 equivalents of n-butylamine or piperidine) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove the excess amine.
-
Wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product from the resulting thiocarbamate byproduct by silica gel chromatography.
Method 3: Scavenging with a Resin
This is the cleanest method, avoiding the introduction of soluble byproducts. It is ideal for sensitive substrates and for parallel synthesis.
Protocol:
-
To the reaction mixture, add a nucleophilic scavenger resin (e.g., aminomethylated polystyrene resin) in a quantity sufficient to react with the excess this compound (typically 2-4 equivalents of the resin's functional group loading).
-
Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the excess reagent (can range from 1 to 24 hours).
-
Monitor the disappearance of the this compound by TLC or LC-MS.
-
Once the reaction is complete, filter off the resin and wash it with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
Data Presentation
The following table summarizes the key features of each removal method for easy comparison.
| Method | Typical Reagents | Byproducts | Advantages | Disadvantages |
| Aqueous Base Quench | NaOH, KOH | 2-Naphthol, NaCl/KCl | Inexpensive, byproducts are highly water-soluble. | Not suitable for base-sensitive products, can lead to emulsions. |
| Amine Quench | n-Butylamine, Piperidine | Thiocarbamates | Fast and efficient, suitable for water-sensitive reactions. | Byproduct may have similar polarity to the product, requiring careful chromatography. |
| Scavenger Resin | Aminomethylated polystyrene, Tris(2-aminoethyl)amine polystyrene | Resin-bound thiocarbamate | Clean work-up (filtration only), high product purity, suitable for automation. | Resins can be expensive, may require longer reaction times, potential for physical trapping of the product. |
Visualizations
Workflow for Removal of Excess this compound
Caption: Decision workflow for selecting a suitable method for removing excess this compound.
Signaling Pathway of Quenching Reactions
Caption: Reaction pathways for quenching this compound with different nucleophiles.
References
troubleshooting peak tailing of O-2-Naphthyl chlorothioformate derivatives in HPLC
Welcome to the technical support center for troubleshooting HPLC analysis of O-2-Naphthyl chlorothioformate derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a concern for my analysis?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with its trailing edge being broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can lead to:
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Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]
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Inaccurate Integration and Quantification: The distorted shape makes it hard for the software to correctly determine the start and end of the peak, leading to erroneous area calculations and inaccurate concentration measurements.[2][3]
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Poor Reproducibility: Inconsistent peak shapes from run to run can compromise the reliability and validity of the analytical method.[2]
Derivatives of this compound can be susceptible to peak tailing due to their specific chemical properties and potential for secondary interactions within the HPLC system.
Q2: I'm observing peak tailing with my this compound derivatives. What are the most likely causes?
A: Peak tailing for these compounds typically stems from multiple retention mechanisms occurring simultaneously.[3] The most common causes can be grouped into several categories:
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Chemical Interactions (Column & Mobile Phase):
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Secondary Silanol Interactions: The primary cause for many compounds, where polar functional groups on your derivative interact with acidic silanol groups on the surface of silica-based columns.[4][5] This is especially common for basic compounds.[6]
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both ionized and unionized forms will exist, leading to peak distortion.[7][8]
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Metal Contamination: Trace metals in the column packing can chelate with certain analytes, causing tailing.[4][5]
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-
Column-Related Issues:
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Column Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase.[4][9]
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Column Degradation: Physical damage like a void at the column inlet, a blocked frit, or degradation of the stationary phase over time can cause poor peak shapes for all analytes.[2][3]
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-
System & Hardware Issues:
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Sample Preparation:
Q3: How can I systematically troubleshoot the cause of peak tailing?
A: A systematic approach is crucial to efficiently identify the root cause.[2] Start by determining if the tailing affects all peaks or only specific ones. The following workflow can guide your troubleshooting process.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Q4: How does mobile phase pH specifically affect my derivatives, and how should I optimize it?
A: Mobile phase pH is one of the most powerful tools for controlling peak shape, especially for ionizable compounds.[11] Operating near an analyte's pKa can cause peak splitting or tailing because both ionized and unionized forms exist simultaneously.[8]
Optimization Strategy:
-
Determine Analyte pKa: If the pKa of your specific this compound derivative is known, aim to set the mobile phase pH at least 2 units away from this value.[12]
-
For Basic Compounds: Lowering the mobile phase pH to ≤ 3 protonates the acidic silanol groups on the column, minimizing their secondary interactions with your basic analyte.[6][9]
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Use Buffers: Buffers are essential for maintaining a stable pH and can help mask residual silanol interactions.[2] Increasing buffer concentration can improve peak shape, but be mindful of compatibility with your detector (e.g., keep below 10 mM for LC-MS).[9]
| Parameter | Recommendation for Basic Analytes | Rationale |
| Mobile Phase pH | Adjust pH to 2.5 - 3.0 | Protonates silanol groups, preventing secondary interactions.[9] |
| Buffer Type | Formate (e.g., 0.1% Formic Acid) or Phosphate | Provides stable pH in the desired range. Formate is MS-compatible. |
| Buffer Concentration | 10-25 mM | Sufficient ionic strength to mask silanol interactions without causing precipitation.[2][9] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing caused by silanol interactions by lowering the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
0.1% Formic acid solution (or Trifluoroacetic acid)
-
Calibrated pH meter
Procedure:
-
Prepare the aqueous portion of your mobile phase (e.g., 950 mL of HPLC-grade water).
-
Slowly add a small amount of acid (e.g., 1.0 mL of 0.1% formic acid) while stirring.
-
Measure the pH using a calibrated pH meter.
-
Continue to add acid dropwise until the desired pH (e.g., 2.7) is reached.
-
Add the organic solvent (e.g., acetonitrile) to reach the final desired mobile phase composition.
-
Degas the mobile phase thoroughly before use.
-
Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Q5: Could my column be the problem? How do I choose a better one?
A: Yes, the column is a frequent source of peak tailing. Using a highly deactivated, end-capped column is a great first step.[2] End-capping treats the residual silanol groups to make them less polar and interactive.[3]
Caption: Effect of pH on silanol interactions causing peak tailing.
Column Selection and Care:
| Column Type | Description | Best For |
| Modern Type B Silica | Highly purified silica with low metal content and fewer silanol groups. | General purpose, significantly reduces tailing for basic compounds.[6] |
| End-Capped | Residual silanols are chemically bonded with a small silylating agent (e.g., TMS). | Excellent choice for reducing tailing of polar and basic analytes.[1][9] |
| Hybrid Particles | Combine silica and organosiloxane materials for improved pH stability and reduced silanol activity. | Challenging separations and methods requiring a wider pH range.[6] |
Troubleshooting Steps:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can cause tailing.[2]
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent (refer to manufacturer's instructions). Reversing the column for flushing can sometimes dislodge particulates from the inlet frit.[2]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, its performance may be permanently degraded. Replacing it is often the quickest solution.[3]
Experimental Protocols
Protocol 2: Column Flushing and Regeneration
Objective: To remove contaminants from the column that may be causing peak tailing.
Caution: Always check the column manufacturer's guidelines for solvent compatibility and pressure limits. Do not reverse the flow on all column types.
Procedure:
-
Disconnect the column from the detector.
-
For severe contamination: If permitted by the manufacturer, reverse the column direction (connect outlet to pump).
-
Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 20 column volumes for each solvent:
-
HPLC-grade water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent)
-
Hexane (if compatible, to remove very non-polar contaminants)
-
Isopropanol
-
Methanol
-
Mobile Phase (without buffer)
-
-
Re-orient the column to the correct flow direction.
-
Equilibrate thoroughly with your initial mobile phase before use.
Q6: How can my sample preparation and injection technique cause peak tailing?
A: The way you prepare and inject your sample is critical. Two common issues are solvent mismatch and mass overload.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile sample in a 20% acetonitrile mobile phase), the peak shape can be distorted.[4] The ideal sample solvent is the mobile phase itself.[12]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to tailing or fronting peaks.[4][9]
Troubleshooting Steps:
-
Match Sample Solvent: Prepare your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.
-
Test for Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[9][13] You can then either continue with the diluted sample or use a column with a higher capacity.[2]
Experimental Protocols
Protocol 3: Sample Dilution and Solvent Matching
Objective: To confirm if column overload or solvent mismatch is the cause of peak tailing.
Procedure:
-
Solvent Matching:
-
Prepare a stock solution of your this compound derivative in a minimal amount of a strong, compatible solvent (e.g., acetonitrile).
-
Perform the final dilution to your target concentration using the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Inject and observe the peak shape.
-
-
Overload Test:
-
Take your standard sample preparation.
-
Perform a 1:10 serial dilution using your sample solvent.
-
Inject the original sample and the diluted sample under the same conditions.
-
Compare the peak shapes. A significant improvement in the tailing factor for the diluted sample indicates column overload.
-
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. labcompare.com [labcompare.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of O-2-Naphthyl Chlorothioformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects and other common issues encountered during the analysis of O-2-Naphthyl chlorothioformate derivatives. This compound is a specialized electrophilic reagent used to derivatize primary and secondary amines, amino acids, and other nucleophiles to improve their analytical detection.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound derivatives?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis. Because this compound derivatives are often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, they are susceptible to these effects. The bulky, aromatic naphthyl group imparts significant hydrophobicity to the derivatives, which can influence how they interact with matrix components and the analytical column.
Q2: I'm observing poor reproducibility and inaccurate quantification for my derivatized samples. Could this be due to matrix effects?
A2: Yes, inconsistent results, poor accuracy, and high variability between replicate injections are classic signs of matrix effects. If your calibration curve prepared in a clean solvent does not accurately predict the concentration of your this compound derivative in your sample matrix, it is highly likely that matrix components are interfering with the ionization process.
Q3: How can I quantitatively assess the extent of matrix effects in my analysis?
A3: The matrix effect (ME) can be calculated to determine the degree of signal suppression or enhancement. A common method involves comparing the peak area of the derivative in a standard solution to its peak area when spiked into a blank matrix extract at the same concentration.
Formula for Matrix Effect (%):
-
A negative percentage indicates ion suppression.
-
A positive percentage indicates ion enhancement.
Alternatively, comparing the slopes of calibration curves prepared in a clean solvent versus a matrix-matched solvent can also quantify the matrix effect.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common issues encountered during the analysis of this compound derivatives.
Issue 1: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids and salts. 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. 3. Chromatographic Separation: Modify your LC gradient to better separate the analyte from the region where matrix components elute. A post-column infusion experiment can identify these regions. 4. Change Ionization Mode: If applicable, switch from positive to negative ionization mode (or vice versa) as fewer matrix components may ionize in the alternative mode. | |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the pH of the reaction mixture is basic (typically pH 8-10) to facilitate the nucleophilic attack of the amine on the chlorothioformate. 2. Molar Excess of Reagent: Use a sufficient molar excess of this compound to drive the reaction to completion, especially in complex matrices. 3. Reaction Time and Temperature: Investigate increasing the reaction time or gently heating the mixture, while monitoring for potential degradation of the analyte or derivative. | |
| Analyte Adsorption | 1. Use Metal-Free Components: For certain analytes, interaction with metal surfaces in the HPLC system (e.g., column housing, frits) can cause adsorption and signal loss. Consider using PEEK or other metal-free columns and tubing. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | 1. Use End-Capped Columns: Employ a well-end-capped HPLC column to minimize interactions between the derivatized analyte and residual silanol groups. 2. Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of residual silanol groups, reducing secondary interactions. | |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. | |
| Excess Derivatizing Reagent | 1. Quench the Reaction: After derivatization, quench the reaction with a suitable reagent to consume excess this compound. 2. Post-Derivatization Cleanup: A quick solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after derivatization can remove the excess reagent and its byproducts. |
Data Presentation: Mitigating Matrix Effects with Sample Preparation
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of various compounds in biological matrices. While specific data for this compound derivatives is limited in the public domain, this data for other hydrophobic and derivatized compounds provides a strong indication of expected performance.
| Sample Preparation Method | Matrix | Analyte Type | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | Plasma | Small Molecules | Often insufficient, significant ion suppression from phospholipids remains. | [3] |
| Liquid-Liquid Extraction (LLE) | Plasma | Basic Drugs | Good removal of phospholipids, leading to reduced matrix effects. | [3] |
| Solid-Phase Extraction (SPE) - Reversed Phase | Plasma | Various Drugs | Cleaner extracts and reduced matrix effects compared to PPT. | [3] |
| Solid-Phase Extraction (SPE) - Mixed Mode | Plasma | Basic Drugs | Dramatically reduced levels of residual matrix components, leading to significant reduction in matrix effects. | [3] |
Experimental Protocols
Protocol 1: General Derivatization of Amines with this compound
This protocol provides a general starting point for the derivatization of primary and secondary amines. Optimization for specific analytes and matrices is recommended.
Materials:
-
This compound solution (e.g., 10 mg/mL in aprotic solvent like acetonitrile or acetone)
-
Analyte solution (standard or sample extract)
-
Basic buffer (e.g., 100 mM sodium borate buffer, pH 9.0)
-
Quenching solution (e.g., 1 M hydroxylamine solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 200 µL of the basic buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes.
-
Add 50 µL of the quenching solution to stop the reaction and consume excess reagent. Vortex for 30 seconds.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS or GC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
References
storage and handling recommendations for O-2-Naphthyl chlorothioformate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of O-2-Naphthyl chlorothioformate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The recommended storage temperature is between 2-10°C.[2] It is crucial to keep the container tightly sealed to prevent moisture ingress, as the compound is sensitive to moisture.[3] For long-term storage, storing under an inert gas atmosphere, such as argon or nitrogen, is advisable.
Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A2: this compound is classified as a flammable solid and is corrosive, causing severe skin burns and eye damage.[4] It is also toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat or protective suit. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Q3: What is the typical appearance of this compound?
A3: this compound is a yellowish solid.[1]
Q4: With which substances is this compound incompatible?
A4: this compound is incompatible with strong oxidizing agents, acids, and bases.[3] Contact with these substances should be avoided as it can lead to vigorous or hazardous reactions. It also decomposes in contact with water, liberating toxic gases.[3]
Q5: How should I dispose of small quantities of waste this compound and contaminated materials?
A5: Waste this compound should be treated as hazardous waste. It should not be disposed of down the drain. Collect waste material in a designated, labeled, and sealed container for hazardous waste. Contaminated materials, such as gloves and weighing paper, should also be disposed of as hazardous waste. Follow your institution's specific guidelines for chemical waste disposal.
Troubleshooting Guide
Issue: The this compound powder appears discolored or clumped upon receiving.
-
Possible Cause: This could indicate decomposition due to moisture exposure during shipping or improper storage.
-
Solution: Do not use the reagent. Contact the supplier for a replacement. To prevent this in the future, ensure that the product is stored in a desiccator or a controlled low-humidity environment upon receipt.
Issue: During my reaction with an amine, I am observing a low yield of the desired thiocarbamate product.
-
Possible Causes:
-
Decomposition of this compound: The reagent may have degraded due to moisture.
-
Insufficient reaction time or temperature: The reaction may not have gone to completion.
-
Base strength: The base used to scavenge the HCl byproduct may be too weak or too strong, leading to side reactions.
-
Steric hindrance: The amine substrate may be sterically hindered, slowing down the reaction.
-
-
Solutions:
-
Use a fresh, properly stored bottle of this compound.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of potential side reactions.
-
A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is often a suitable choice. Ensure the stoichiometry of the base is correct.
-
For sterically hindered amines, a longer reaction time or a higher temperature may be required.
-
Issue: The reaction mixture turns dark or forms an insoluble precipitate.
-
Possible Cause: This can be a sign of decomposition of the starting material or product, or the formation of side products. Unwanted polymerization or reactions with the solvent can also lead to such observations.
-
Solution:
-
Ensure the solvent is dry and of high purity.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Lowering the reaction temperature might help to minimize the formation of byproducts.
-
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇ClOS |
| Molecular Weight | 222.69 g/mol [4] |
| Appearance | Yellowish solid[1] |
| Melting Point | 76-77 °C[5] |
| Boiling Point | 334.8 ± 11.0 °C (Predicted)[5] |
| Density | 1.358 ± 0.06 g/cm³ (Predicted)[5] |
| Storage Temperature | 2-10 °C[2] |
Experimental Protocol: Synthesis of an O-2-Naphthyl Thiocarbamate
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding thiocarbamate.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
In a dry, inert gas-flushed round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Recommended Storage and Handling Workflow
Caption: Recommended workflow for the safe storage, handling, and disposal of this compound.
References
preventing hydrolysis of O-2-Naphthyl chlorothioformate during derivatization
Welcome to the technical support center for O-2-Naphthyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound for the derivatization of primary and secondary amines.
Troubleshooting Guide
Hydrolysis of this compound is the most common issue encountered during derivatization, leading to reduced yield of the desired thiocarbamate derivative and the formation of 2-naphthol as a byproduct. This guide provides solutions to prevent this and other potential problems.
Issue 1: Low or No Yield of the Desired Thiocarbamate Derivative
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | This is the most frequent cause. The reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. It is recommended to store the reagent in a desiccator.[1] |
| Inactive Reagent | This compound can degrade over time, especially if not stored under anhydrous conditions. Use a fresh bottle of the reagent or verify the activity of the current batch. |
| Suboptimal Reaction Temperature | Derivatization reactions may require specific temperature conditions for optimal performance.[2] Start with the reaction at room temperature. If the yield is low, consider cooling the reaction to 0°C to minimize side reactions, or gently heating to facilitate the reaction with sterically hindered amines. |
| Incorrect Stoichiometry | An insufficient amount of this compound will result in incomplete derivatization. A slight excess of the derivatizing reagent (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion. |
| Presence of Competing Nucleophiles | The presence of other nucleophiles, such as water or alcohols, in the reaction mixture will compete with the target amine, leading to the formation of byproducts. Ensure the purity of your sample and solvents. |
Issue 2: Presence of a Significant 2-Naphthol Peak in the Analytical Chromatogram
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | This is a direct indicator of moisture in your reaction. Rigorously follow all procedures for maintaining anhydrous conditions as described above. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. |
| "Wet" Solvents or Reagents | Use freshly opened bottles of anhydrous solvents. If using solvents from a previously opened bottle, consider drying them using appropriate methods (e.g., molecular sieves). |
| Contaminated Sample | If the sample is in an aqueous matrix, it must be thoroughly dried before derivatization. Lyophilization is an effective method for removing water from biological samples. |
Issue 3: Formation of Multiple Unexpected Peaks
| Potential Cause | Recommended Solution |
| Side Reactions | Besides hydrolysis, this compound can potentially react with other functional groups in complex molecules. It is important to consider the overall composition of your sample. |
| Reaction with Tertiary Amines | While the primary reaction is with primary and secondary amines, some tertiary amines can undergo reaction under certain conditions, leading to the formation of unexpected products. |
| Thermal Degradation | The derivatized product (thiocarbamate) might be thermally labile. If using GC analysis, ensure the injector temperature is not excessively high. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.
Q2: What solvents are recommended for derivatization with this compound?
A2: Anhydrous aprotic solvents are recommended. Commonly used solvents include acetonitrile, dichloromethane, and tetrahydrofuran. The choice of solvent may depend on the solubility of your analyte.
Q3: Is a catalyst required for the derivatization reaction?
A3: The reaction between this compound and primary or secondary amines typically proceeds without a catalyst. However, for less reactive or sterically hindered amines, the addition of a non-nucleophilic base, such as pyridine or triethylamine, can be beneficial to neutralize the HCl byproduct and drive the reaction forward.
Q4: How can I monitor the progress of the derivatization reaction?
A4: The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS). This will help in optimizing the reaction time.
Q5: What are the expected byproducts of the derivatization reaction?
A5: The primary and most common byproduct is 2-naphthol, resulting from the hydrolysis of the reagent. If a base like pyridine is used, its hydrochloride salt will also be formed.
Experimental Protocols
General Protocol for Derivatization of Primary and Secondary Amines
This protocol provides a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific applications.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Analyte containing a primary or secondary amine
-
(Optional) Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and cooled to room temperature in a desiccator.
-
Reaction Setup: Assemble the reaction flask under a stream of inert gas.
-
Analyte and Solvent Addition: Dissolve the analyte in the chosen anhydrous solvent in the reaction flask.
-
(Optional) Base Addition: If using a base, add it to the analyte solution.
-
Derivatizing Agent Addition: Slowly add a solution of this compound (typically 1.1-1.5 molar equivalents) in the same anhydrous solvent to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate analytical method.
-
Work-up: Once the reaction is complete, the reaction mixture can be quenched with a small amount of anhydrous methanol to consume any excess this compound. The resulting solution can then be diluted for direct analysis or subjected to further purification steps if necessary.
Visualizations
Hydrolysis of this compound
Caption: Competing reactions during derivatization.
Experimental Workflow for Preventing Hydrolysis
Caption: Workflow to minimize hydrolysis.
References
selecting the optimal pH for O-2-Naphthyl chlorothioformate derivatization
Welcome to the technical support center for O-2-Naphthyl chlorothioformate derivatization. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatizing primary and secondary amines with this compound?
A1: The optimal pH for the derivatization of primary and secondary amines with this compound is in the alkaline range, typically between pH 9 and 11 . A basic environment is necessary to ensure the amine is in its deprotonated, nucleophilic state, which allows it to efficiently attack the electrophilic carbonyl carbon of the chlorothioformate. For many amine derivatizations, a stable pH of around 11.5 is considered ideal; however, this can vary depending on the specific amine.[1] It is crucial to optimize the pH for each specific analyte and application.
Q2: What is the recommended pH for derivatizing phenols with this compound?
A2: For the derivatization of phenols, an alkaline pH is also recommended, generally in the range of pH 8 to 10 . The basic conditions facilitate the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which readily reacts with the derivatizing agent. The specific optimal pH can be dependent on the pKa of the phenol being analyzed.
Q3: Which buffer system is recommended for this derivatization?
A3: Borate buffer is a commonly used buffer system for derivatization reactions that require an alkaline pH. A borate buffer at a concentration of 0.1 M to 0.4 M can be prepared and adjusted to the desired pH within the 9-11 range for amines or 8-10 for phenols. Carbonate-bicarbonate buffers can also be used as an alternative.
Q4: What are the signs of a suboptimal pH in my derivatization reaction?
A4: Suboptimal pH can lead to several issues, including:
-
Low or no product yield: If the pH is too low, the nucleophile (amine or phenol) will be protonated and less reactive, resulting in an incomplete or failed reaction.
-
Inconsistent results: Fluctuations in pH can lead to poor reproducibility of your derivatization.
-
Formation of side products: At very high pH values, hydrolysis of the this compound reagent may increase, leading to the formation of unwanted byproducts and reducing the availability of the reagent for the desired reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Derivatization Product | Suboptimal pH: The reaction medium is not sufficiently basic to deprotonate the analyte. | Verify the pH of your reaction buffer. Perform a pH optimization experiment by testing a range of pH values (e.g., for amines, test pH 9, 9.5, 10, 10.5, and 11). |
| Reagent Degradation: this compound is sensitive to moisture. | Use a fresh bottle of the reagent. Ensure all solvents are anhydrous and handle the reagent in a dry environment. | |
| Insufficient Reagent: The molar ratio of derivatizing agent to analyte is too low. | Increase the molar excess of this compound. A 2 to 10-fold excess is a good starting point. | |
| Poor Reproducibility | Inconsistent pH: The buffer capacity may be insufficient, or the pH may not be consistent between experiments. | Prepare fresh buffer for each set of experiments. Ensure accurate pH measurement and adjustment. Consider using an autosampler for precise reagent addition. |
| Variable Reaction Time or Temperature: Inconsistent incubation conditions can affect the reaction rate. | Standardize the reaction time and temperature. Use a temperature-controlled incubator or water bath. | |
| Presence of Unexpected Peaks in Chromatogram | Hydrolysis of the Reagent: Excessively high pH or the presence of water can cause the hydrolysis of this compound. | Avoid extremely high pH values. Ensure all glassware and solvents are dry. Prepare the reagent solution fresh before use. |
| Side Reactions: The analyte may have other reactive functional groups that can react with the derivatizing agent. | Protect other reactive groups if necessary. Adjusting the pH might help in achieving selectivity. |
Experimental Protocol: pH Optimization for Amine Derivatization
This protocol provides a general guideline for optimizing the pH for the derivatization of a primary amine with this compound.
1. Reagent Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the amine in a suitable solvent (e.g., acetonitrile or methanol).
-
This compound Solution: Prepare a 10 mg/mL solution in anhydrous acetonitrile. This solution should be prepared fresh.
-
Borate Buffer Series: Prepare 0.1 M borate buffers at pH 9.0, 9.5, 10.0, 10.5, and 11.0.
2. Derivatization Procedure:
-
In a series of microcentrifuge tubes, add 50 µL of the appropriate borate buffer to each.
-
Add 10 µL of the amine stock solution to each tube.
-
Add 20 µL of the this compound solution to each tube.
-
Vortex the tubes for 30 seconds.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Stop the reaction by adding 10 µL of a quenching reagent (e.g., 1 M glycine solution) to react with the excess derivatizing agent.
-
Dilute the samples with the mobile phase and analyze by HPLC-UV or LC-MS.
3. Analysis:
-
Inject the derivatized samples into the chromatography system.
-
Monitor the peak area of the derivatized analyte at each pH.
-
Plot the peak area against the pH to determine the optimal pH for the derivatization reaction.
Quantitative Data Summary: Hypothetical pH Optimization
The following table illustrates hypothetical results from a pH optimization experiment for the derivatization of a primary amine.
| pH of Borate Buffer | Peak Area of Derivatized Amine (Arbitrary Units) |
| 9.0 | 45,000 |
| 9.5 | 85,000 |
| 10.0 | 150,000 |
| 10.5 | 165,000 |
| 11.0 | 155,000 |
In this hypothetical example, the optimal pH for the derivatization is approximately 10.5.
Visualizations
Caption: Experimental workflow for pH optimization of this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
Validation & Comparative
A Comparative Guide to Amine Analysis: O-2-Naphthyl chlorothioformate vs. Dansyl Chloride
For researchers, scientists, and drug development professionals engaged in the precise quantification of amines, the selection of an appropriate derivatization agent is paramount for achieving optimal sensitivity and selectivity in analytical methods such as high-performance liquid chromatography (HPLC). This guide provides a comprehensive comparison of the well-established fluorescent labeling agent, dansyl chloride, with the less commonly documented O-2-Naphthyl chlorothioformate for the derivatization of primary and secondary amines.
While dansyl chloride is a widely utilized reagent with a wealth of supporting experimental data, this compound appears to be a less common choice for this application, with limited available information on its performance. This guide will present the known characteristics of both reagents, drawing on extensive data for dansyl chloride and providing a theoretical framework for the application of this compound based on its chemical properties.
Performance Comparison
A direct, data-driven comparison of the two reagents is challenging due to the scarcity of published applications for this compound in amine analysis. However, a qualitative and theoretical comparison can be made based on their chemical structures and the properties of their respective derivatives.
Dansyl chloride is a highly valued reagent in biochemical and analytical sciences, known for its ability to react with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[1] This derivatization dramatically enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing molecules, making it an indispensable tool for the sensitive quantification of amino acids, peptides, proteins, and various amine-containing pharmaceuticals.[1] The resulting dansylated derivatives exhibit strong fluorescence with a large Stokes shift, making them readily detectable.[1]
This compound is a specialized electrophilic reagent primarily employed in the synthesis of thiocarbamate and dithiocarbonate derivatives.[2] Its highly reactive chlorothioformate group readily undergoes nucleophilic substitution with primary and secondary amines, yielding stable thiocarbamate products.[2] The bulky and aromatic 2-naphthyl group provides a chromophore for UV detection and influences the steric and electronic properties of the resulting adduct.[2] While not as extensively documented for fluorescence-based amine analysis as dansyl chloride, the naphthyl moiety suggests potential for fluorescence detection.
The following table summarizes the key characteristics of both derivatization agents.
| Parameter | This compound | Dansyl Chloride |
| Target Amines | Primary & Secondary[2] | Primary & Secondary[1][3][4] |
| Reaction Product | Thiocarbamate[2] | Sulfonamide[1][3][4] |
| Detection Method | UV-Vis (theoretically), Fluorescence (potential) | Fluorescence, UV-Vis, Mass Spectrometry[3][5] |
| Derivative Stability | Expected to be stable | Stable, can be stored for extended periods[6] |
| Reaction Conditions | Alkaline conditions (theoretically) | Alkaline conditions (pH 9-11)[1][3] |
| Reaction Time | Data not available | 30 - 120 minutes[6] |
| Reaction Temperature | Data not available | Room temperature to 60°C[6] |
| Detection Limits (HPLC-FLD) | Data not available | ng/mL to µg/mL range[6] |
| Key Advantages | Introduces a UV-active naphthyl group[2] | Versatile, enhances fluorescence and ionization efficiency, well-documented[7][8] |
| Key Disadvantages | Limited experimental data for amine analysis | Can be non-specific, reacting with other nucleophiles |
Chemical Reaction Pathways
The derivatization of amines with both reagents proceeds via nucleophilic substitution.
This compound Reaction
The unprotonated amino group of the analyte acts as a nucleophile, attacking the electrophilic carbon atom of the chlorothioformate group. This results in the displacement of the chloride leaving group and the formation of a stable thiocarbamate derivative.
Dansyl Chloride Reaction
The reaction between dansyl chloride and an amine is a nucleophilic acyl substitution. The unprotonated amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride group, leading to the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[1] This reaction is typically conducted under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[1]
Experimental Protocols
Detailed experimental protocols are crucial for successful derivatization. Below is a typical protocol for dansyl chloride. A validated protocol for this compound is not available in the reviewed literature; however, a hypothetical protocol based on general chemical principles is provided.
Hypothetical Protocol for this compound Derivatization
Reagents:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetone or acetonitrile)
-
Amine sample dissolved in a suitable solvent
-
Alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5)
-
Quenching solution (e.g., a primary amine like glycine)
Procedure:
-
In a reaction vial, combine the amine sample with the alkaline buffer.
-
Add an excess of the this compound solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 50°C) for a specific duration (to be optimized).
-
Quench the reaction by adding the quenching solution to consume excess reagent.
-
The sample is now ready for analysis by HPLC with UV or fluorescence detection.
Protocol for Dansyl Chloride Derivatization
This is a general protocol and may require optimization for specific applications.[3]
Reagents:
-
Dansyl Chloride solution (e.g., 10 mg/mL in anhydrous acetone or acetonitrile). This solution should be prepared fresh and protected from light.[1]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[1]
-
Amine sample or standard solution.
-
Quenching solution (e.g., 10% ammonium hydroxide).[3]
Procedure:
-
In a microcentrifuge tube, add 50 µL of the freshly prepared dansyl chloride derivatization reagent.[3]
-
Add 25 µL of the sample or standard solution.[3]
-
Mix thoroughly by pipetting or vortexing.[3]
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 45-60 minutes) in the dark.[9]
-
Add 7.5 µL of the 10% ammonium hydroxide quenching solution to the reaction mixture to consume excess dansyl chloride.[3]
-
The derivatized sample is now ready for HPLC analysis.
Experimental Workflow Comparison
The general workflow for amine analysis using either derivatization agent is similar, involving sample preparation, the derivatization reaction, and subsequent instrumental analysis.
Conclusion
Dansyl chloride stands as a well-validated and versatile derivatization reagent for the sensitive analysis of primary and secondary amines, supported by extensive literature and established protocols.[7] Its derivatives are highly fluorescent, enabling low detection limits with HPLC-FLD.
This compound presents a theoretical alternative for amine derivatization. The resulting thiocarbamate derivatives are expected to be stable and possess a UV-active naphthyl group, potentially allowing for UV-based quantification.[2] However, the lack of experimental data on its reactivity, optimal reaction conditions, and analytical performance for amine analysis prevents a direct and objective comparison with dansyl chloride. Researchers seeking to explore novel derivatization agents may find this compound to be a candidate for investigation, but significant methods development and validation would be required. For routine and validated amine analysis, dansyl chloride remains the more established and reliable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Reagent for RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Amino Acid Analysis: Dabsyl Chloride vs. O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is fundamental in diverse fields, from proteomics and clinical diagnostics to food science and pharmaceutical development. Due to the general lack of strong chromophores or fluorophores in amino acids, their analysis by High-Performance Liquid Chromatography (HPLC) necessitates a derivatization step. This guide provides a detailed comparison of two pre-column derivatization reagents: the well-established dabsyl chloride and the less commonly documented O-2-Naphthyl chlorothioformate.
This comparison aims to provide an objective overview of their performance, supported by available experimental data for dabsyl chloride and a proposed methodology for this compound based on the general principles of similar derivatizing agents.
Overview of Derivatization Agents
Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) is a chromophoric reagent that reacts with primary and secondary amino acids to form stable, colored derivatives. These dabsyl-amino acids are readily detectable in the visible region of the electromagnetic spectrum, which minimizes interference from many matrix components.[1] The stability of the derivatives is a significant advantage, allowing for sample analysis to be performed without immediate rush after preparation.[2]
This compound is a reagent that can react with the amino group of amino acids to form thiocarbamate derivatives. The naphthyl group introduces a chromophore, enabling UV detection. While its use in quantitative amino acid analysis is not as extensively documented as dabsyl chloride, its chemical structure suggests potential for creating stable derivatives suitable for HPLC analysis.
Performance Comparison
A direct experimental comparison is challenging due to the limited published data for this compound in this specific application. The following table summarizes the known performance of dabsyl chloride and projected characteristics for this compound based on its chemical nature and the performance of similar compounds.
| Feature | Dabsyl Chloride | This compound (Projected) |
| Reacts with | Primary and secondary amino acids | Primary and secondary amino acids |
| Detection Method | Visible Absorbance (~465 nm)[1][2] | UV Absorbance |
| Derivative Stability | High (stable for at least one month at room temperature)[2] | Expected to be stable |
| Reaction Conditions | Alkaline pH (8.5-9.5), 70°C, 10-15 min[3] | Likely alkaline pH, potentially at room or slightly elevated temperature |
| Limit of Detection (LOD) | Picomole to femtomole range | Expected to be in the picomole range |
| Limit of Quantification (LOQ) | Picomole to femtomole range | Expected to be in the picomole range |
| Key Advantages | High stability of derivatives, detection in the visible range reduces matrix interference.[1][4] | Potential for good chromatographic separation due to the naphthyl group. |
| Key Disadvantages | Requires heating for derivatization. | Lack of established protocols and performance data. Potential for reagent-related byproducts that may interfere with chromatography. |
Experimental Protocols
Dabsyl Chloride Derivatization Protocol
This protocol is a widely accepted method for the derivatization of amino acids with dabsyl chloride for subsequent HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Amino acid standards or sample hydrolysate
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Mobile phase for HPLC
Procedure:
-
To 50 µL of the amino acid standard or sample, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 150 µL of the dabsyl chloride solution.
-
Vortex the mixture and incubate at 70°C for 15 minutes.[3]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[3]
Proposed this compound Derivatization Protocol
Disclaimer: The following is a proposed protocol based on the general reactivity of chloroformate and naphthyl-containing derivatizing agents. This protocol has not been validated and would require optimization.
Materials:
-
This compound solution (e.g., 10 mM in acetonitrile)
-
Amino acid standards or sample
-
Borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Mobile phase for HPLC
Procedure:
-
To 100 µL of the amino acid standard or sample, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of the 10 mM this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a predetermined time (optimization required).
-
Quench the reaction, if necessary, with a small amount of an acid (e.g., 100 µL of 0.1 M HCl).
-
Filter the resulting solution through a 0.22 µm syringe filter before HPLC analysis.
Experimental Workflows
The following diagrams illustrate the logical flow of the amino acid analysis process using each derivatization reagent.
Caption: Workflow for amino acid analysis using dabsyl chloride derivatization.
Caption: Proposed workflow for amino acid analysis using this compound.
Conclusion
Dabsyl chloride stands out as a robust and well-validated derivatizing agent for the quantitative analysis of amino acids. Its key strengths lie in the high stability of its derivatives and detection in the visible range, which significantly reduces potential interference from complex sample matrices.[1][4] The availability of established and detailed protocols further enhances its reliability and reproducibility.
This compound presents a potential alternative, with the naphthyl moiety likely providing good UV detectability and chromatographic properties. However, the lack of published, optimized protocols and comprehensive performance data makes its immediate application challenging. Significant methods development and validation would be required to establish it as a reliable alternative to dabsyl chloride.
For researchers seeking a dependable and well-characterized method for amino acid analysis, dabsyl chloride is the recommended choice. For those in a research and development setting with the resources for method optimization, exploring this compound could be a viable project, though its advantages over existing methods are yet to be demonstrated.
References
- 1. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Separation: O-2-Naphthyl Chlorothioformate Derivatization versus Chiral Column Chromatography
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical task in ensuring the safety, efficacy, and quality of chiral drugs. This guide provides an objective comparison of two prominent high-performance liquid chromatography (HPLC) methods for enantiomeric separation: indirect separation via derivatization with O-2-Naphthyl chlorothioformate and direct separation using chiral stationary phase (CSP) columns. This comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
The fundamental principle behind separating enantiomers lies in creating a chiral environment that allows for differential interaction with the two mirror-image molecules. This can be achieved either by converting the enantiomers into diastereomers that can be separated on a standard achiral column (indirect method) or by using a chiral stationary phase that interacts differently with each enantiomer (direct method).
The Indirect Approach: Derivatization with this compound
The indirect method involves a pre-column derivatization step where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated using conventional achiral chromatography. This compound is a chiral derivatizing agent that can be used to resolve chiral compounds containing primary or secondary amine functional groups. The derivatization reaction forms diastereomeric thiocarbamates, which can then be separated by reversed-phase HPLC.
Experimental Protocol: General Guideline for Derivatization of a Chiral Amine with this compound
Objective: To form diastereomeric thiocarbamates from a racemic amine for subsequent HPLC analysis.
Materials:
-
Racemic amine (e.g., propranolol)
-
This compound (as the chiral derivatizing agent)
-
Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the racemic amine in the aprotic solvent.
-
Derivatization Reaction:
-
Add a slight molar excess of this compound to the amine solution.
-
Add a tertiary amine base to the reaction mixture to act as a scavenger for the HCl generated during the reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or a pilot HPLC run.
-
-
Reaction Quenching: Once the reaction is complete, it may be quenched by the addition of a small amount of water or a primary amine to react with any excess derivatizing agent.
-
Sample Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the diluted sample onto the reversed-phase C18 column.
-
Use a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a buffer, to separate the diastereomeric derivatives.
-
Detect the separated diastereomers using a UV or fluorescence detector at an appropriate wavelength.
-
Note: Optimization of the reaction conditions (e.g., solvent, base, temperature, and reaction time) is crucial for achieving complete derivatization and avoiding side reactions.
Logical Workflow for Indirect Enantiomeric Separation
The Direct Approach: Chiral Column Chromatography
Direct enantiomeric separation using chiral stationary phases (CSPs) is a widely adopted and powerful technique. In this method, the enantiomers are separated based on their differential interactions with a chiral selector that is immobilized on the stationary phase of the HPLC column. Various types of CSPs are commercially available, with polysaccharide-based columns being particularly versatile and effective for a broad range of chiral compounds, including pharmaceuticals like propranolol.
Propranolol, a beta-blocker, is a commonly used model compound for comparing the performance of chiral columns.
Experimental Protocol: Enantiomeric Separation of Propranolol on a Chiral Column
Objective: To achieve baseline separation of (R)- and (S)-propranolol enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)
Experimental Conditions for ChiralPak® IA: [1][2]
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve racemic propranolol hydrochloride in methanol to a concentration of 0.5 mg/mL.[2]
Experimental Conditions for Chiralcel® OD-H:
-
Mobile Phase: n-hexane/ethanol/ammonia (70:30:0.4, v/v/v)
-
Flow Rate: 0.40 mL/min
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray positive ionization in multiple reaction monitoring (MRM) mode, using the transition of m/z 260.2 -> 116.0.
Logical Workflow for Direct Enantiomeric Separation
Performance Comparison: Derivatization vs. Chiral Columns
The choice between the indirect derivatization method and the direct chiral column method depends on several factors, including the nature of the analyte, the availability of a suitable chiral derivatizing agent or chiral column, the required sensitivity, and throughput.
Quantitative Data Summary for Propranolol Enantioseparation using Chiral Columns
| Chiral Stationary Phase | Mobile Phase | Retention Time (t1, min) | Retention Time (t2, min) | Resolution (Rs) | Reference |
| ChiralPak® IA | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | 4.708 | 5.264 | 1.75 | [1][2] |
| Chiralcel® OD-H | n-hexane/ethanol/ammonia (70:30:0.4, v/v/v) | Not explicitly stated | Not explicitly stated | Baseline separation | |
| Chiral AGP | Not specified | Not specified | Not specified | 2.62 |
Note: Quantitative data for the separation of propranolol diastereomers formed with this compound is not available in the reviewed literature for a direct comparison.
Advantages and Disadvantages
| Feature | This compound Derivatization (Indirect Method) | Chiral Column Chromatography (Direct Method) |
| Principle | Formation of diastereomers, separation on achiral column. | Differential interaction of enantiomers with a chiral stationary phase. |
| Column | Standard, less expensive achiral columns (e.g., C18). | Specialized, more expensive chiral columns. |
| Method Development | Can be complex, requiring optimization of the derivatization reaction and chromatographic separation of diastereomers. | Can be straightforward with column screening, but finding the optimal mobile phase can be iterative. |
| Sample Preparation | Additional derivatization step required, which can be time-consuming and may introduce artifacts. | Simpler sample preparation, often just dissolution in the mobile phase. |
| Potential Issues | Incomplete derivatization, racemization during derivatization, interference from excess reagent. | Limited column lifetime, high cost of columns, potential for peak co-elution with impurities. |
| Versatility | A single derivatization method can potentially be applied to a class of compounds with the same functional group. | A specific chiral column may not be suitable for all types of chiral compounds. |
| Sensitivity | Can enhance sensitivity if the derivatizing agent has a strong chromophore or fluorophore. | Sensitivity is dependent on the analyte's properties and the detector used. |
Conclusion
Both derivatization with chiral agents like this compound and direct separation on chiral columns are valuable techniques for enantiomeric separation in pharmaceutical analysis.
-
Chiral column chromatography is often the preferred method due to its directness, simplicity of sample preparation, and the wide availability of highly efficient and selective chiral stationary phases. For well-characterized analytes like propranolol, established methods on polysaccharide-based columns provide excellent and reproducible results.
-
The indirect method using chiral derivatizing agents such as this compound offers a viable alternative, particularly when a suitable chiral column is not available or when enhanced detection sensitivity is required. However, the additional step of derivatization adds complexity and potential for error to the analytical workflow.
The optimal choice of method will ultimately depend on the specific analytical challenge, available resources, and the desired performance characteristics of the assay. For routine analysis and high-throughput screening, the direct chiral column approach is generally more efficient. For research applications where versatility and the potential for enhanced sensitivity are critical, the indirect derivatization method remains a powerful tool in the analytical chemist's arsenal.
References
A Comparative Guide to Derivatizing Agents for Amine-Containing Analytes in Mass Spectrometry: Featuring O-2-Naphthyl chlorothioformate and Established Alternatives
For researchers, scientists, and drug development professionals seeking to enhance the mass spectrometric analysis of amine-containing compounds, this guide provides a comparative overview of derivatizing agents. While direct performance data for O-2-Naphthyl chlorothioformate in mass spectrometry is not extensively documented in current literature, this guide will explore its potential based on its known reactivity and contrast it with the well-established performance of alternative reagents. This comparison is supported by experimental data and detailed protocols for established methods, enabling informed decisions for method development.
Introduction to Derivatization for Mass Spectrometry
Many amine-containing compounds, such as amino acids, neurotransmitters, and pharmaceuticals, exhibit poor ionization efficiency and chromatographic retention, hindering their sensitive detection by mass spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations.[1] By chemically modifying the analyte, a derivatizing agent can introduce moieties that enhance ionization, improve chromatographic separation, and provide characteristic fragmentation patterns for confident identification and quantification.[1][2]
This compound is a reagent known to react with primary and secondary amines to form stable thiocarbamate derivatives.[3] The introduction of the bulky and aromatic naphthyl group is expected to increase the hydrophobicity of the analyte, which can improve retention in reversed-phase chromatography. The naphthyl group may also influence the ionization and fragmentation of the derivatized analyte in the mass spectrometer. However, to date, there is a lack of published studies specifically detailing the analytical performance of this compound derivatives in mass spectrometry.
This guide, therefore, provides a theoretical consideration of this compound as a derivatizing agent and presents a detailed comparison with widely used and well-characterized alternatives: Dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Phenylisothiocyanate (PITC), Benzoyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag).
Comparison of Derivatizing Agents
The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and throughput of an analytical method. The following table summarizes the key characteristics and performance metrics of this compound (theoretical) and its established alternatives.
| Derivatizing Agent | Target Analytes | Reaction Conditions | Ionization Enhancement | Reported LODs | Key Advantages | Disadvantages |
| This compound | Primary & Secondary Amines[3] | Alkaline pH (theoretical) | Expected to increase hydrophobicity and potentially aid ionization | Not available | Potentially stable derivatives, introduction of a large aromatic group for improved chromatography. | Lack of experimental MS data, performance is unproven. |
| Dansyl chloride | Primary & Secondary Amines, Phenols[4] | Alkaline pH (e.g., sodium carbonate buffer), room temperature to 60°C[4][5] | High, introduces a tertiary amine for enhanced positive mode ESI[4] | pM to nM range[6] | Versatile, fluorescent derivatives, high ionization efficiency.[7] | Can produce multiple derivatives for some analytes. |
| FMOC-Cl | Primary & Secondary Amines[8] | Alkaline pH (e.g., borate buffer), room temperature[9] | Good, especially in acidic mobile phases.[7] | fmol range[10] | Stable derivatives, good chromatographic properties.[9] | Can be less reactive with some hindered amines. |
| PITC | Primary & Secondary Amino Acids[11] | Alkaline pH, room temperature[11] | Moderate | High ng/mL to low µg/mL range | Well-established for amino acid analysis, stable derivatives.[11] | Can have interferences from body fluids with UV detection.[11] |
| Benzoyl chloride | Primary & Secondary Amines, Phenols[12] | Alkaline pH (e.g., sodium carbonate), room temperature | Significant, improves ESI sensitivity[13] | pM to nM range[14] | Fast reaction, stable derivatives, improves chromatographic retention.[15] | Can react with other functional groups like alcohols.[15] |
| AccQ-Tag (AQC) | Primary & Secondary Amino Acids[16] | Alkaline pH (borate buffer), 55°C | Excellent, produces a common fragment ion (m/z 171) for screening.[1][16] | fmol to pmol range | Fast, sensitive, reproducible, selective for amino acids.[1][16] | Reagent can be less stable. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for successful derivatization. Below are representative protocols for the established derivatizing agents.
Dansyl Chloride Derivatization Protocol for Amines
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent.
-
Reagent Preparation: Prepare a 50 mM solution of Dansyl chloride in acetonitrile and a 100 mM sodium carbonate/bicarbonate buffer at pH 9.8.[4]
-
Derivatization Reaction: Mix the Dansyl chloride solution and the carbonate buffer in a 1:1 ratio immediately before use. Add this mixture to the sample.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes in the dark.[4]
-
Quenching: Quench the reaction by adding a 10% (v/v) solution of ammonium hydroxide in water.[4]
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Benzoyl Chloride Derivatization Protocol for Amines and Phenols
-
Sample Preparation: The sample (e.g., 5 µL) is placed in a reaction vial.[13]
-
pH Adjustment: Add 2.5 µL of 100 mM sodium tetraborate buffer to the sample.[13]
-
Derivatization: Add 2.5 µL of 2% (v/v) benzoyl chloride in acetonitrile.[13]
-
Vortexing: Vortex the mixture to ensure complete reaction.[13]
-
Internal Standard Addition: Add an internal standard if required.[13]
-
Analysis: The sample is ready for immediate LC-MS analysis. The entire process can take less than a minute per sample.[12]
AccQ-Tag Derivatization Protocol for Amino Acids
-
Reagent Reconstitution: Reconstitute the AccQ-Fluor Reagent Powder (AQC) with the provided acetonitrile diluent.
-
Sample Buffering: Add AccQ-Fluor Borate Buffer to the amino acid sample to achieve a pH between 8.2 and 10.1.
-
Derivatization: Add the reconstituted AQC reagent to the buffered sample.
-
Incubation: Heat the mixture at 55°C for 10 minutes.
-
Analysis: The derivatized sample is then ready for injection into the LC-MS system.
Visualizing Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
Caption: Theoretical workflow for the derivatization of an amine-containing analyte with this compound.
Caption: Experimental workflow for the derivatization of amines using Dansyl chloride.
Caption: Logical relationship of derivatizing agents based on performance characteristics.
Conclusion
While this compound presents a theoretically viable option for the derivatization of primary and secondary amines for mass spectrometric analysis, the absence of empirical data necessitates a cautious approach. Its potential for improving chromatographic separation due to the introduction of a hydrophobic naphthyl group is a compelling feature that warrants further investigation.
For immediate application, researchers have a robust toolkit of well-characterized derivatizing agents at their disposal. Dansyl chloride and Benzoyl chloride offer excellent ionization enhancement for a broad range of amines and phenols. For amino acid analysis, AccQ-Tag provides a highly sensitive and selective method with the added benefit of a characteristic fragment ion for screening purposes. FMOC-Cl and PITC remain reliable choices for generating stable derivatives for quantitative studies.
The selection of the most appropriate derivatizing agent will ultimately depend on the specific analytical goals, the nature of the analyte, the sample matrix, and the available instrumentation. This guide serves as a starting point for navigating these choices and designing effective analytical strategies for the sensitive and reliable measurement of amine-containing compounds by mass spectrometry.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Limit of Detection and Quantification for Derivatives of O-2-Naphthyl chlorothioformate and its Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Derivatization is a key strategy to enhance the detectability of molecules that lack a strong chromophore or fluorophore, or to improve their chromatographic behavior. O-2-Naphthyl chlorothioformate is a reagent used for the derivatization of primary and secondary amines, phenols, and thiols, introducing a naphthalene moiety that facilitates detection.
This guide provides a comparative overview of the LOD and LOQ for common analyte classes derivatized with established reagents, offering a benchmark for the expected analytical sensitivity.
Quantitative Data Summary
The following tables summarize the limit of detection (LOD) and limit of quantification (LOQ) for various analytes using different derivatization agents and analytical techniques. This data is crucial for selecting the appropriate analytical method for specific research or quality control purposes.
Table 1: Comparison of LOD and LOQ for Biogenic Amine Derivatives
| Analyte | Derivatizing Agent | Analytical Method | LOD | LOQ | Reference |
| Histamine, Tyramine, etc. | Dansyl Chloride | HPLC-UV | 0.01 - 0.10 mg/kg | 0.02 - 0.31 mg/kg | [1] |
| Biogenic Amines | Benzoyl Chloride | UPLC-MS/MS | 0.1 - 20 nM | 0.3 - 60 nM | [2] |
| Biogenic Amines | Naphthalene-2,3-dicarboxaldehyde (NDA) | HPLC-FLD | 27 - 73 µg/L | Not Specified | [3] |
| Primary Aromatic Amines | None (Direct Analysis) | LC/MS/MS | < 0.12 µg/kg | < 0.42 µg/kg | [4] |
Table 2: Comparison of LOD and LOQ for Amino Acid Derivatives
| Analyte Class | Derivatizing Agent | Analytical Method | LOD | LOQ | Reference |
| Amino Acids | o-Phthaldiadehyde (OPA) | HPLC-FLD | 0.13 - 0.37 pM | Not Specified | [5] |
| Amino Acids | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-FLD | 0.13 - 1.38 ng/mL | Not Specified | [6] |
| Amino Acids | Ethyl Chloroformate (ECF) | nano-ESI UHR-FTMS | Low nanomolar range | Not Specified | [7] |
Table 3: Comparison of LOD and LOQ for Phenolic Compound Derivatives
| Analyte Class | Derivatizing Agent | Analytical Method | LOD | LOQ | Reference |
| Phenols & Chlorophenols | Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) | GC-MS | 0.01 - 0.25 µg/L | Not Specified | [8] |
| Substituted Phenols | Trimethylsilyl-ether derivatization | GC-MS/MS | 0.29 - 14 ng/L | Not Specified | [9] |
| Phenolic Compounds | None (Direct Analysis) | LC-MS | Not Specified | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and application of an analytical method. Below are representative experimental protocols for the derivatization and analysis of common analytes using alternative reagents.
Protocol 1: Derivatization of Biogenic Amines with Dansyl Chloride and HPLC-UV Analysis
This protocol is based on a method for the determination of biogenic amines in fermented agricultural products.[1]
-
Sample Extraction: Homogenize the sample and extract the biogenic amines with a suitable solvent, such as perchloric acid.
-
Derivatization:
-
Take 1 mL of the extract or standard solution.
-
Add 200 µL of 2 M sodium hydroxide and 300 µL of saturated sodium bicarbonate solution.
-
Add 2 mL of a 10 mg/mL dansyl chloride solution in acetone.
-
Incubate the mixture at 40°C for 45 minutes.
-
Add 100 µL of 25% ammonium hydroxide to remove residual dansyl chloride and incubate for 30 minutes at 25°C.
-
Adjust the final volume to 5 mL with acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a specified wavelength.
-
Protocol 2: Derivatization of Amino Acids with o-Phthaldiadehyde (OPA) and HPLC-FLD Analysis
This protocol is a generalized procedure for the online derivatization and analysis of amino acids.[5]
-
Reagent Preparation: Prepare the OPA derivatizing reagent, which typically consists of OPA, a thiol (e.g., 2-mercaptoethanol), and a buffer (e.g., borate buffer).
-
Online Derivatization and HPLC Analysis:
-
An HPLC system equipped with an autosampler capable of online derivatization is used.
-
The sample and the OPA reagent are mixed in the autosampler just before injection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Fluorescence Detection: Excitation at 230 nm and emission at 450 nm.
-
Protocol 3: Derivatization of Phenols with a Silylating Agent and GC-MS Analysis
This protocol describes a general approach for the analysis of phenols and chlorophenols.[8]
-
Sample Preparation: Preconcentrate the water sample using solid-phase extraction (SPE).
-
Derivatization:
-
Elute the phenols from the SPE cartridge with a suitable solvent.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC).
-
The reaction is often instantaneous at room temperature.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode.
-
Visualizations
Experimental Workflow for Derivatization and Analysis
The following diagram illustrates a typical workflow for the analysis of compounds requiring derivatization to enhance detection.
Caption: General workflow for analyte analysis using derivatization.
Logical Relationship of Method Validation Parameters
The following diagram shows the relationship between key analytical method validation parameters.
Caption: Interdependence of analytical method validation parameters.
References
- 1. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization for Enhanced Analyte Detection: Focus on Linearity and Recovery
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is a cornerstone of robust analytical methodology. Derivatization, a chemical modification process, is a powerful strategy to enhance the detectability of compounds that may otherwise exhibit poor chromatographic behavior or low detector response. This guide provides a comparative overview of linearity and recovery studies for various derivatization reagents, with a focus on alternatives to O-2-Naphthyl chlorothioformate for which public domain data is limited.
While this compound is a known reagent for the derivatization of nucleophiles such as amines and phenols to form thiocarbamates for chromatographic analysis, specific performance data on its linearity and recovery is not extensively available in peer-reviewed literature. Therefore, this guide presents a comparative analysis of well-established derivatization agents that target similar functional groups, providing a benchmark for performance expectations in analytical method development.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is critical and depends on the analyte's functional groups, the analytical technique employed (GC or HPLC), and the desired sensitivity. The following tables summarize the linearity and recovery data for several common derivatization reagents.
Linearity of Derivatization Methods
Linearity, typically expressed by the coefficient of determination (R²), demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range. An R² value close to 1.000 indicates a strong linear relationship.
| Derivatization Reagent | Analyte(s) | Analytical Method | Concentration Range | Linearity (R²) | Reference |
| 2-Naphthalenesulfonyl chloride | Spectinomycin (secondary amines) | HPLC | 0.05 - 0.3 mg/mL | 0.9997 - 0.9999 | [1] |
| 2-Naphthalenethiol (2-NT) | Sulforaphane | HPLC-UV/Vis | 10 - 2000 ng/mL | > 0.999 | [2] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Various amines | HPLC-Fluorescence | 0.20 - 5.00 µg/mL | > 0.9956 | |
| o-Phthalaldehyde (OPA) / 3-Mercaptopropionic acid (MPA) | Gamma-aminobutyric acid (GABA) | HPLC | 0.2 - 0.9 µg/mL | > 0.998 | [3] |
| 2-Hydroxynaphthaldehyde (HN) | Gamma-aminobutyric acid (GABA) | HPLC | 40 - 600 µg/mL | > 0.999 | [3] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Glyphosate, AMPA, Glufosinate | LC-MS/MS | 10 - 300 µg/kg | ≥ 0.9967 | [4] |
Recovery Studies of Derivatization Methods
Recovery studies are essential to assess the accuracy of an analytical method. They determine the percentage of the true amount of an analyte that is detected by the method. High recovery rates indicate minimal analyte loss during sample preparation and analysis.
| Derivatization Reagent | Analyte(s) | Matrix | Recovery (%) | Reference |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Dodecylamine, Tetradecylamine, Hexadecylamine, Octadecylamine | Wastewater | 84.93 - 103.26 | |
| o-Phthalaldehyde (OPA) / 3-Mercaptopropionic acid (MPA) | Gamma-aminobutyric acid (GABA) | N/A | Close to 100 | [3] |
| 2-Hydroxynaphthaldehyde (HN) | Gamma-aminobutyric acid (GABA) | N/A | Close to 100 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of a derivatization method. Below are generalized methodologies for derivatization reactions using some of the compared reagents.
Protocol 1: Derivatization of Secondary Amines with 2-Naphthalenesulfonyl Chloride
This protocol is based on the derivatization of spectinomycin.[1]
-
Sample Preparation: Dissolve the spectinomycin hydrochloride or sulfate sample in a suitable solvent.
-
Derivatization Reaction:
-
Add a solution of 2-naphthalenesulfonyl chloride (NSCl) to the sample.
-
Incorporate a catalyst, such as lincomycin or 1-methylpyrrole, to improve the reaction efficiency and prevent degradation of the analyte.[1]
-
The reaction proceeds to form sulfonamide derivatives of the secondary amine groups on spectinomycin.
-
-
Extraction: Extract the derivatized sample with a suitable organic solvent.
-
Analysis: Analyze the extracted derivative by normal-phase HPLC with UV detection at 254 nm.[1]
Protocol 2: Derivatization of Sulforaphane with 2-Naphthalenethiol (2-NT)
This protocol is optimized for the quantification of sulforaphane in rat plasma.[2]
-
Sample Preparation: Prepare plasma samples containing sulforaphane.
-
Derivatization Reaction:
-
Analysis:
Protocol 3: Derivatization of Amines with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
This is a general protocol for the derivatization of primary and secondary amines.
-
Sample Preparation: Prepare a solution of the amine-containing sample in a suitable buffer (e.g., borate buffer, pH 8-9).
-
Derivatization Reaction:
-
Add a solution of FMOC-Cl in an organic solvent (e.g., acetonitrile or acetone) to the sample solution.
-
Allow the reaction to proceed at room temperature for a short period (typically a few minutes).
-
-
Quenching: Quench the excess FMOC-Cl with an amino acid like glycine or a primary amine to prevent interference.
-
Extraction: Extract the FMOC-amine derivatives with an organic solvent (e.g., pentane or hexane).
-
Analysis: Analyze the derivatives by reverse-phase HPLC with fluorescence detection (Excitation: ~265 nm, Emission: ~315 nm).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an analytical method involving pre-column derivatization, linearity, and recovery studies.
Caption: General workflow for analytical method development including derivatization, linearity, and recovery studies.
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Fluorescence-Based Derivatization Reagents for Amino Acid Analysis: Fmoc-Cl vs. Naphthalene Analogs
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and metabolomics to pharmaceutical development. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful and widely adopted technique for this purpose. The key to this sensitivity lies in the pre-column derivatization of amino acids with a fluorescent tag. This guide provides a detailed comparison of two classes of derivatizing agents: the well-established 9-fluorenylmethyl chloroformate (Fmoc-Cl) and naphthalene-based reagents, with a focus on the less-documented O-2-Naphthyl chlorothioformate.
While extensive data is available for Fmoc-Cl, allowing for a thorough evaluation of its performance, there is a notable lack of published quantitative fluorescence data for this compound. Therefore, this guide will provide a comprehensive overview of Fmoc-Cl, complemented by a discussion of the fluorescence properties of other, more characterized naphthalene-based derivatizing agents like Dansyl Chloride and Naphthalene-2,3-dicarboxaldehyde (NDA) to offer a broader perspective.
Performance Comparison: Quantitative Data
A direct quantitative comparison of the fluorescence intensity of this compound and Fmoc-Cl derivatives is challenging due to the limited availability of data for the former. However, we can present the well-documented performance of Fmoc-Cl and compare it with data from other naphthalene-based reagents to provide a useful benchmark.
Table 1: Fluorescence Properties of Fmoc-Cl Derivatives
| Property | Value |
| Excitation Wavelength (λex) | ~260-265 nm |
| Emission Wavelength (λem) | ~310-315 nm (can be shifted to 630 nm to reduce noise)[1] |
| Quantum Yield (Φ) | High (Specific values for individual amino acid derivatives are not consistently reported but are generally considered high) |
| Limit of Detection (LOD) | Femtomole range[1] |
| Derivative Stability | Highly stable for over 48 hours[1] |
Table 2: Fluorescence Properties of Selected Naphthalene-Based Reagent Derivatives
| Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Key Characteristics |
| Dansyl Chloride | ~330-350 nm | ~510-540 nm | Environmentally sensitive | Stable derivatives, well-established methods[2] |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | ~420-472 nm | ~490-528 nm | High | Forms highly fluorescent and stable derivatives[3] |
| 3-(1-naphthylamino) propanoic acid derivatives | ~330 nm | ~414-417 nm | 0.54 - 0.57 | Good fluorescence quantum yields[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable and comparable data. Below are representative protocols for the derivatization of amino acids using Fmoc-Cl and a general protocol for naphthalene-based reagents based on available literature.
Protocol 1: Derivatization of Amino Acids with Fmoc-Cl
This protocol is adapted from established methods for the pre-column derivatization of amino acids for HPLC analysis.[1]
Materials:
-
Amino Acid Standard Solution or Sample: Dissolved in 0.1 M HCl.
-
Borate Buffer: 0.4 M, pH 10.2.
-
Fmoc-Cl Reagent: 2.5 mg/mL in anhydrous acetonitrile.
-
Quenching Reagent: 1-Adamantanamine solution (5 mg/mL in acetonitrile).
-
HPLC-grade Acetonitrile and Water
Procedure:
-
Sample Preparation: To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of borate buffer.
-
Derivatization: Add 200 µL of the Fmoc-Cl reagent to the mixture. Vortex immediately for 30 seconds and let the reaction proceed at room temperature for 10 minutes.
-
Quenching: Add 200 µL of the 1-adamantanamine solution to quench the excess Fmoc-Cl. Vortex for 30 seconds.
-
Extraction: Add 400 µL of n-hexane to the reaction mixture and vortex for 1 minute to extract the unreacted Fmoc-Cl and its hydrolysis product. Centrifuge for 5 minutes at 5000 rpm.
-
Analysis: Carefully collect the lower aqueous layer containing the Fmoc-amino acid derivatives and inject a suitable volume into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 4.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to λex = 265 nm and λem = 315 nm.
Protocol 2: General Derivatization of Amino Acids with Naphthalene-Based Reagents (Example: Dansyl Chloride)
This protocol provides a general guideline for derivatization with Dansyl Chloride.[2]
Materials:
-
Amino Acid Standard Solution or Sample: Dissolved in 0.1 M HCl.
-
Lithium Carbonate Buffer: 0.1 M.
-
Dansyl Chloride Reagent: 1.5 mg/mL in acetonitrile.
-
Quenching Reagent: 2% (v/v) methylamine hydrochloride in water.
Procedure:
-
Sample Preparation: To 50 µL of the amino acid standard or sample, add 50 µL of lithium carbonate buffer.
-
Derivatization: Add 100 µL of the Dansyl Chloride reagent. Mix and incubate in a water bath at 60°C for 45 minutes.
-
Quenching: Cool the mixture to room temperature and add 50 µL of the methylamine hydrochloride solution to quench the reaction.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% acetonitrile, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the dansylated amino acids.
-
Flow Rate: 1.2 mL/min.
-
Detection: Fluorescence detector set to λex = 340 nm and λem = 525 nm.
Visualizations: Workflows and Reactions
Visualizing the experimental process and the underlying chemical reactions can aid in understanding and implementation.
Caption: General experimental workflow for amino acid derivatization and analysis.
Caption: Reaction of Fmoc-Cl with an amino acid to form a fluorescent derivative.
Caption: General reaction of a naphthalene-based reagent with an amino acid.
Conclusion
This guide provides a comparative overview of Fmoc-Cl and naphthalene-based reagents for the fluorescent derivatization of amino acids.
Fmoc-Cl stands out as a robust and highly sensitive reagent with several advantages:
-
High Sensitivity: Enables detection in the femtomole range.
-
Stable Derivatives: The resulting Fmoc-amino acids are stable for extended periods, allowing for automated analysis of multiple samples.
-
Well-Established Protocols: A wealth of literature provides detailed and optimized protocols for its use.
Naphthalene-based reagents , such as Dansyl Chloride and NDA, also offer high sensitivity and are well-established in amino acid analysis. They often exhibit different fluorescence properties, such as longer excitation and emission wavelengths, which can be advantageous in certain applications to avoid background interference.
This compound remains a reagent with underexplored potential. The lack of published data on its fluorescence characteristics and derivatization efficiency with amino acids makes a direct comparison with Fmoc-Cl impossible at this time. Further research is warranted to characterize this and other novel derivatizing agents to expand the toolkit available to researchers for sensitive amino acid analysis.
For scientists and professionals in drug development, the choice of derivatizing agent will depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While Fmoc-Cl represents a reliable and high-performance option, the exploration of alternative reagents with potentially unique fluorescence properties could offer new avenues for method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. HPLC-fluorescence detection and MEKC-LIF detection for the study of amino acids and catecholamines labelled with naphthalene-2,3-dicarboxyaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines
The accurate enantiomeric analysis of chiral amines is a critical task in pharmaceutical development, metabolomics, and forensic science. Chiral derivatization, the process of reacting a chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique. These resulting diastereomers can then be separated and quantified using standard achiral chromatography, most commonly high-performance liquid chromatography (HPLC) and gas chromatography (GC). This guide provides an objective comparison of several widely used CDAs for the analysis of chiral amines, supported by experimental data, to aid researchers in selecting the most appropriate agent for their analytical needs.
Comparison of Chiral Derivatizing Agents (CDAs)
The choice of a CDA significantly influences the sensitivity, selectivity, and robustness of the analytical method. Key performance characteristics of several common CDAs are summarized below.
Table 1: Performance Comparison of Common Chiral Derivatizing Agents for Amines
| Feature | Marfey's Reagent (FDAA) | GITC | (S)-NIFE | OPA / Chiral Thiol | Dansyl Chloride | Fmoc-Cl |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primarily Primary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Reaction Time | ~60-90 minutes | ~10-35 minutes | ~20-30 minutes | ~20 minutes | 30 - 90 minutes | < 1 - 20 minutes |
| Reaction Temp. | 40-50°C | Room Temperature | Room Temperature | Room Temperature | Room Temp. - 60°C | Room Temperature |
| Derivative Stability | Stable for at least 48 hours[1] | Generally stable | High stability[2] | Poor stability, derivatives can degrade within minutes to hours[2][3] | Good stability | Good stability |
| Detection Methods | UV, MS | UV, MS | UV, MS[2] | Fluorescence, UV, MS[2] | Fluorescence, MS | UV, Fluorescence |
| Key Advantages | Gold standard, widely applicable, good resolution.[1] | Rapid reaction, high sensitivity.[4] | High sensitivity, good enantioselectivity, mild conditions, derivatizes secondary amines.[2][4] | High sensitivity with fluorescence detection.[4][5] | Versatile, enhances fluorescence and ionization. | Rapid derivatization.[1] |
| Key Disadvantages | Longer reaction time, elevated temperature required.[4] | Can form multiple derivatives with some amino acids.[4] | Relatively newer with fewer applications than FDAA.[4] | Unstable derivatives, not suitable for secondary amines like proline.[3][4] | Can be non-specific. | Can undergo hydrolysis. |
Table 2: Quantitative Performance Data of Selected Chiral Derivatizing Agents
| Derivatizing Agent | Analyte(s) | Resolution (α) / Separation Factor | LOD / LOQ | Analytical Method | Reference |
| Marfey's Reagent (FDAA) | l-Isoleucine / l-allo-Isoleucine | α = 1.06 | Not Reported | HPLC | [6] |
| GITC | Various Chiral Amines | Separation factors reported for various amino acids.[7] | Not Reported | HPLC-ESI-MS | [7][8] |
| (S)-NIFE | 11 D-Amino Acids | Baseline separation for 19 proteinogenic amino acids.[2] | LOD: <1 nM; LOQ: 0.06 to 10 ng/mL[4] | UPLC-MS/MS | [2][4] |
| OPA / IBLC | Amino Acids | Not Reported | LOQ: 0.04% for enantiomeric impurity | HPLC-UV | [5] |
| Fmoc-Cl | 13 Amino Acids | Not Reported | LOD: 0.05-2.0 µg/L; LOQ: 0.2-5.0 µg/L | RP-HPLC | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are generalized methodologies for several key derivatizing agents.
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This protocol is based on established methods for the derivatization of amino acids.[1][10]
-
Sample Preparation: Dissolve the amine-containing sample in water to a concentration of approximately 0.5 mM.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
100 µL of the 0.5 mM amine sample.
-
200 µL of a 20 mM Marfey's reagent solution in acetone.
-
50 µL of 0.5 M triethylamine (TEA) in water.
-
-
Incubation: Vortex the mixture and incubate at 37-40°C for 24 hours in the dark.
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.
-
Analysis: The sample is now ready for dilution and injection into the LC-MS system.
Protocol 2: Derivatization with GITC
This protocol is a general guideline for the derivatization of chiral amines.[7][8]
-
Sample Preparation: Prepare the amine sample in acetonitrile at a concentration of less than 0.5 mM.
-
Derivatizing Solution: Prepare a solution containing 1.5 mM GITC and 1.5 mM triethylamine in acetonitrile.
-
Reaction: Mix equal volumes of the sample solution and the derivatizing solution.
-
Incubation: Allow the mixture to stand at room temperature for 35 minutes.
-
Analysis: The sample is ready for direct injection into the HPLC system.
Protocol 3: Derivatization with (S)-NIFE
This protocol is based on a validated method for the quantification of D-amino acids in biological fluids.[2]
-
Reagent Preparation:
-
(S)-NIFE solution: 1 mg/mL in acetone.
-
Borate buffer: 0.1 M, pH 8.8.
-
-
Reaction Mixture:
-
To 10 µL of the sample, add 40 µL of borate buffer.
-
Add 50 µL of the (S)-NIFE solution.
-
-
Incubation: Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 1% formic acid.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Protocol 4: Derivatization with OPA / N-isobutyryl-L-cysteine (IBLC)
This method is optimized for the determination of enantiomeric purity of amino acids.[5]
-
Reagent Preparation:
-
OPA solution: Prepare a suitable concentration in a borate buffer.
-
IBLC solution: Prepare a solution of the chiral thiol in the same buffer.
-
-
Automated Derivatization (In-needle): This method is best performed using an autosampler capable of in-needle mixing to overcome derivative instability.
-
The autosampler is programmed to draw the sample, OPA solution, and IBLC solution in sequence.
-
The mixture is allowed to react within the needle and injection loop for a short, optimized time before injection.
-
-
Analysis: The derivatives are immediately separated by HPLC with UV or fluorescence detection.
Visualization of the Derivatization Workflow
The following diagram illustrates the general workflow for the analysis of chiral amines using chiral derivatizing agents.
Caption: General workflow for chiral amine analysis via derivatization.
This guide provides a comparative overview of several popular chiral derivatizing agents. The selection of the optimal reagent will depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation. For many applications, newer reagents like (S)-NIFE offer significant advantages in terms of sensitivity and stability.[2] However, traditional reagents like Marfey's reagent remain a reliable and well-characterized option for a broad range of chiral amines.[1]
References
- 1. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of O-2-Naphthyl Chlorothioformate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
O-2-Naphthyl chlorothioformate is a reactive chemical compound that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as a flammable solid that can cause severe skin burns and eye damage, and it is toxic to aquatic life with long-lasting effects.[1][2] It is also sensitive to moisture and air.[3] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing to minimize skin contact[3][4]
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4][7]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
Storage of Unused Product:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Store it separately from incompatible materials such as acids, strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[8]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H228, H314, H411 | [1] |
| Signal Word | Danger | [1] |
| Description | Flammable solid, Causes severe skin burns and eye damage, Toxic to aquatic life with long lasting effects. | [1][2] |
Disposal Protocol: A Step-by-Step Guide
Under no circumstances should this compound be disposed of down the drain or evaporated in a fume hood. [9] The recommended and safest method of disposal is to treat it as hazardous waste and transfer it to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Step 1: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from a spill, in a designated and clearly labeled hazardous waste container. The original container is often the best choice for storing the waste chemical.[9]
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix it with other waste streams unless you are certain of their compatibility.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from these rinses must be collected and disposed of as hazardous waste.[9][10] After thorough rinsing and drying, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.[9]
Step 2: Waste Labeling
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The specific hazards associated with the waste (e.g., Flammable Solid, Corrosive, Marine Pollutant)
-
The date the container was first used for waste accumulation.
-
For mixtures, list all components and their approximate percentages.
-
Step 3: Waste Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure that the waste is segregated from incompatible materials.
-
The SAA should be inspected weekly for any signs of leakage.
Step 4: Waste Disposal
-
Once the waste container is full or you have finished the project generating this waste, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Neutralization of Chlamydia trachomatis: kinetics and stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlitech.com [sterlitech.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. This compound | C11H7ClOS | CID 82681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Reagent for RUO [benchchem.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling O-2-Naphthyl chlorothioformate
Essential Safety and Handling Guide for O-2-Naphthyl chlorothioformate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Chemical Profile and Hazards:
This compound (CAS No. 10506-37-3) is a flammable solid that can cause severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] The compound appears as crystals or a crystalline powder.[3]
| Property | Value |
| Molecular Formula | C11H7ClOS[1][3] |
| Molecular Weight | 222.69 g/mol [1][3] |
| Appearance | Crystals - crystalline powder[3] |
| GHS Classification | Flammable solid (Category 2), Skin corrosion/irritation (Category 1), Acute aquatic toxicity (Category 2), Chronic aquatic toxicity (Category 2)[3] |
| Signal Word | Danger[3] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[3][4]
-
Eye Protection: Wear chemical safety goggles and a face shield.[3][4] Standard eyeglasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber, are required.[4][5] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A long-sleeved, seamless, disposable gown that closes in the back should be worn.[6] For tasks with a higher risk of exposure, coveralls ("bunny suits") that offer head-to-toe protection are recommended.[6]
-
Respiratory Protection: Use a respirator if working in an area with inadequate ventilation or when there is a risk of inhaling dust or vapors.[3] Work should be conducted in a chemical fume hood.[7]
-
Footwear: Wear closed-toe shoes. For extensive handling, skid-resistant and water-resistant shoe covers are advised.[6]
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][8]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof electrical and ventilating equipment.[2][3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Contamination: Contaminated protective equipment should not be brought into rest areas.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing immediately.[3] Rinse the skin with plenty of water and soap.[3][4] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[3]
Spill Response:
In the event of a spill, follow this workflow:
Caption: Logical workflow for managing a spill of this compound.
Disposal Plan
Disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable regional, national, and local laws and regulations.[3]
-
Waste from Residues: Collect waste material in a designated, labeled, and sealed container. This is considered hazardous waste.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse containers.
-
Disposal Facility: All waste must be disposed of through an approved waste disposal plant.[3] Contact a licensed professional waste disposal service to ensure proper disposal.
References
- 1. This compound | C11H7ClOS | CID 82681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
